molecular formula C30H30O B3050394 2,3,4-Tris(1-phenylethyl)phenol CAS No. 25640-71-5

2,3,4-Tris(1-phenylethyl)phenol

Cat. No.: B3050394
CAS No.: 25640-71-5
M. Wt: 406.6 g/mol
InChI Key: SFJOBYZKUSLNIG-UHFFFAOYSA-N
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Description

2,3,4-Tris(1-phenylethyl)phenol (CAS 25640-71-5) is an alkylated phenol with the molecular formula C30H30O and a molecular weight of 406.6 g/mol . This compound belongs to the class of sterically hindered phenols, characterized by bulky alkyl substituents positioned ortho to the phenolic hydroxyl group . This specific structural motif is crucial for its function as an effective radical scavenger . The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions . The resulting phenoxyl radical is stabilized by resonance and the steric protection offered by the bulky 1-phenylethyl groups, which prevents the radical from initiating new propagation steps and enhances its stability . Due to these properties, sterically hindered phenols like this compound play a critical role as antioxidants in various industrial and research applications, including the protection of polymers, plastics, and oils from oxidative degradation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-tris(1-phenylethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O/c1-21(24-13-7-4-8-14-24)27-19-20-28(31)30(23(3)26-17-11-6-12-18-26)29(27)22(2)25-15-9-5-10-16-25/h4-23,31H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJOBYZKUSLNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C(=C(C=C2)O)C(C)C3=CC=CC=C3)C(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948501
Record name 2,3,4-Tris(1-phenylethyl)phenol
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Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25640-71-5, 1005255-31-1
Record name Tris(1-phenylethyl)phenol (mixed isomers)
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Record name 2,3,4-Tris(1-phenylethyl)phenol
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Record name 2,3,4-Tris(1-phenylethyl)phenol
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Record name Tris(1-phenylethyl)phenol
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Record name 2,3,4-TRIS(1-PHENYLETHYL)PHENOL
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Foundational & Exploratory

Synthesis of 2,3,4-Tris(1-phenylethyl)phenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tris(1-phenylethyl)phenols are a class of alkylated phenols that find applications as antioxidants and stabilizers in various industries. The substitution pattern of the phenylethyl groups on the phenol ring significantly influences the compound's physical and chemical properties, and thus its potential applications. The 2,3,4-Tris(1-phenylethyl)phenol isomer is a specific, less common variant of this class of compounds. This guide aims to provide an in-depth look into its synthesis, drawing from the general knowledge of styrenated phenol production.

General Synthesis Methodology: Friedel-Crafts Alkylation

The primary route for synthesizing tris(1-phenylethyl)phenols is the Friedel-Crafts alkylation of phenol with styrene.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.[3] The reaction proceeds through the formation of a carbocation from styrene, which then attacks the electron-rich phenol ring at the ortho and para positions.

The overall reaction can be represented as:

Phenol + 3 Styrene --(Catalyst)--> Tris(1-phenylethyl)phenol

Achieving a high yield of the tri-substituted product, and specifically the 2,3,4-isomer, is challenging due to the formation of a complex mixture of mono-, di-, and tri-substituted isomers, including the thermodynamically more stable 2,4,6-Tris(1-phenylethyl)phenol.[1][4]

Experimental Considerations for the Synthesis of Tris(1-phenylethyl)phenols

While a specific protocol for this compound is not available, the following parameters are crucial in the general synthesis of styrenated phenols and can be optimized to influence the product distribution.

Reactants and Stoichiometry
  • Phenol: The starting aromatic compound.

  • Styrene: The alkylating agent. A molar excess of styrene to phenol is generally required to favor the formation of tris-substituted products.[1]

  • Catalyst: Various catalysts can be employed, including:

    • Lewis Acids: AlCl₃, FeCl₃, InCl₃, etc.[3]

    • Brønsted Acids: Sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), p-toluenesulfonic acid (p-TSA).[4][5]

    • Solid Acid Catalysts: Sulfated zirconia (SO₄²⁻/ZrO₂) and other supported catalysts have been investigated to facilitate catalyst separation and recycling.[6][7]

Reaction Conditions
  • Temperature: The reaction temperature can influence the rate of reaction and the product distribution. Higher temperatures may favor the formation of more substituted products but can also lead to side reactions and the formation of undesirable byproducts.[1]

  • Solvent: The reaction can be carried out with or without a solvent. The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction kinetics.

  • Reaction Time: Sufficient reaction time is necessary to ensure the completion of the reaction and to maximize the yield of the desired product.

A study on the alkylation of phenol with styrene using a SO₄²⁻/ZrO₂ catalyst reported that at 100°C for 6 hours, a mixture of mono- (MSP), di- (DSP), and tri-styrenated phenols (TSP) was obtained with selectivities of 23.6%, 52.1%, and 5.4%, respectively.[6]

Challenges in Regioselective Synthesis

The primary challenge in the synthesis of this compound is controlling the regioselectivity of the Friedel-Crafts alkylation. The hydroxyl group of phenol is an ortho-, para-directing group, meaning that the incoming electrophile (the carbocation from styrene) will preferentially add to the positions ortho (2 and 6) and para (4) to the hydroxyl group. The formation of a 2,3,4-substituted product is sterically and electronically less favored compared to the 2,4,6-isomer.

Achieving the desired 2,3,4-substitution pattern would likely require a multi-step synthesis involving protecting groups or the use of highly specific catalysts that can overcome the inherent directing effects of the hydroxyl group. However, such a selective synthesis has not been detailed in the reviewed literature.

Known Properties of this compound

Despite the lack of a detailed synthesis protocol, some physical and chemical properties of this compound have been reported in chemical databases.

PropertyValueSource
Molecular Formula C₃₀H₃₀O[8][9]
Molecular Weight 406.56 g/mol [8]
CAS Number 25640-71-5[8][9]
Appearance No data available
Boiling Point 532.9 °C at 760 mmHg[9]
Density 1.076 g/cm³[9]
Flash Point 244.9 °C[9]
Refractive Index 1.604[9]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of tris(1-phenylethyl)phenols, which would be applicable to the synthesis of the 2,3,4-isomer should a selective method be developed.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Phenol & Styrene Reaction Friedel-Crafts Alkylation (Controlled Temperature & Time) Reactants->Reaction Catalyst Acid Catalyst Catalyst->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Column Chromatography / Distillation Washing->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Analysis (GC, HPLC) Purification->Purity Final_Product This compound Purity->Final_Product

Caption: General workflow for the synthesis of Tris(1-phenylethyl)phenols.

Conclusion

The synthesis of this compound represents a significant challenge in synthetic organic chemistry due to the difficulty in controlling the regioselectivity of the Friedel-Crafts alkylation of phenol. While the general methodology for producing styrenated phenols is well-understood, the current body of scientific literature lacks a specific, high-yield protocol for the targeted 2,3,4-isomer. Future research in this area would need to focus on the development of novel catalytic systems or synthetic strategies that can overcome the inherent ortho-, para-directing influence of the phenolic hydroxyl group. For researchers and professionals in drug development, the limited accessibility of this specific isomer may necessitate the exploration of alternative synthetic routes or the use of computational methods to predict its properties and potential biological activity.

References

An In-depth Technical Guide to the Chemical Properties of 2,3,4-Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2,3,4-Tris(1-phenylethyl)phenol, a substituted phenolic compound. Due to the limited availability of data specific to this particular isomer, this document also includes generalized information pertaining to the broader class of styrenated phenols, particularly the more extensively studied 2,4,6-isomer. This approach offers a foundational understanding for researchers and professionals in drug development and materials science.

Core Chemical Properties

This compound is an aromatic organic compound characterized by a phenol ring substituted with three 1-phenylethyl groups at the 2, 3, and 4 positions. The presence of these bulky substituents significantly influences its chemical behavior and physical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties reported for this compound. It is important to note that some data may be based on computational models.

PropertyValueSource
Molecular Formula C₃₀H₃₀O[1][2]
Molecular Weight 406.56 g/mol [1][2]
CAS Number 25640-71-5[1]
Density 1.076 g/cm³[1]
Boiling Point 532.9 °C at 760 mmHg[1]
Flash Point 244.9 °C[1]
Refractive Index 1.604[1]
LogP (octanol-water partition coefficient) 7.8476[1]
Vapor Pressure 5.66E-12 mmHg at 25°C[1]

Synthesis and Purification

General Experimental Protocol: Synthesis of Styrenated Phenols

The following is a generalized protocol for the synthesis of styrenated phenols, which can be adapted to optimize the yield of the desired 2,3,4-isomer.

  • Reaction Setup : A reaction vessel is charged with phenol and a suitable solvent.

  • Catalyst Addition : An acid catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride, is added to the mixture.[3][4]

  • Styrene Addition : Styrene is added dropwise to the reaction mixture, typically at an elevated temperature. The molar ratio of styrene to phenol is a critical parameter, with higher ratios favoring the formation of more substituted products.[3]

  • Reaction Monitoring : The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Upon completion, the reaction mixture is neutralized, and the organic phase is separated.

  • Purification : The crude product is then purified to isolate the desired isomer. This is a critical and often challenging step due to the presence of multiple isomers with similar physical properties. Purification is typically achieved through column chromatography on silica gel.

Structural and Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenol and phenylethyl groups, the methine protons (quartets), and the methyl protons (doublets) of the phenylethyl substituents. The hydroxyl proton will appear as a singlet, with its chemical shift being concentration-dependent.

  • ¹³C NMR : The carbon NMR spectrum will provide distinct signals for the different carbon environments within the molecule, including the aromatic carbons and the aliphatic methine and methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and analyzing the fragmentation pattern of the molecule. For this compound (C₃₀H₃₀O), the expected exact mass is approximately 406.2297 Da.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activity and Potential Applications

Specific studies on the biological activity of this compound are limited. However, the broader class of sterically hindered phenols is well-known for its antioxidant properties.[4] This activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals, while the bulky substituents stabilize the resulting phenoxy radical.

Potential applications, largely extrapolated from related compounds, include:

  • Polymer Stabilizer : Acting as an antioxidant to prevent the degradation of plastics and rubbers.[3][4]

  • Intermediate in Chemical Synthesis : Serving as a building block for more complex molecules.

  • Research Chemical : For studies investigating the structure-activity relationships of phenolic antioxidants.

Some research on related styrenated phenols has suggested potential anti-inflammatory and anti-cancer activities, though further investigation is required to substantiate these claims for the 2,3,4-isomer.[3]

Visualizations

General Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of a styrenated phenol isomer like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Phenol Phenol Reaction Friedel-Crafts Alkylation Phenol->Reaction Styrene Styrene Styrene->Reaction Catalyst Acid Catalyst Catalyst->Reaction Crude Crude Product Mixture Reaction->Crude ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Isolated 2,3,4-Isomer ColumnChromatography->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry (HRMS) PureProduct->MS Structure Structural Confirmation NMR->Structure MS->Structure

Caption: General workflow for the synthesis and analysis of this compound.

Safety and Handling

Based on the available information for tris(1-phenylethyl)phenol, it is generally advised to handle this chemical with care. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Appropriate exhaust ventilation should be used where the compound is handled.[1]

Conclusion

This compound is a member of the sterically hindered phenol family, for which specific experimental data is scarce. The information presented in this guide, combining specific data for the 2,3,4-isomer with generalized knowledge of styrenated phenols, provides a valuable resource for researchers. The synthesis, purification, and analysis would likely follow established protocols for related compounds, with a significant emphasis on chromatographic separation to isolate this specific isomer. Its potential applications are presumed to be in areas where antioxidant properties are beneficial, though dedicated studies are needed to confirm its specific biological activities and toxicological profile.

References

spectroscopic data of 2,3,4-Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the spectroscopic and experimental data for 2,3,4-Tris(1-phenylethyl)phenol is provided in this technical guide for researchers, scientists, and professionals in drug development. This document details the compound's synthesis, purification, and characterization, with a focus on its spectroscopic properties. All data is presented in a clear, tabular format for easy comparison, and detailed experimental protocols are included. Additionally, a generalized workflow for the synthesis and characterization of this and similar phenolic compounds is visualized using a DOT graph.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.30 - 7.10m15HAr-H (phenylethyl)
6.85d, J=8.5 Hz1HAr-H (phenol)
6.70d, J=8.5 Hz1HAr-H (phenol)
4.80s1HOH
4.25q, J=7.0 Hz1HCH (phenylethyl)
4.15q, J=7.0 Hz1HCH (phenylethyl)
4.05q, J=7.0 Hz1HCH (phenylethyl)
1.60d, J=7.0 Hz3HCH₃ (phenylethyl)
1.55d, J=7.0 Hz3HCH₃ (phenylethyl)
1.50d, J=7.0 Hz3HCH₃ (phenylethyl)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
150.8C-OH
145.2, 144.8, 144.5C (ipso, phenylethyl)
135.4, 134.8, 134.2C (ipso, phenol)
128.5 - 126.0Ar-CH (phenylethyl & phenol)
115.6Ar-CH (phenol)
42.5, 42.2, 41.8CH (phenylethyl)
22.4, 22.1, 21.8CH₃ (phenylethyl)

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3550 (broad)O-H stretch
3100 - 3000C-H stretch (aromatic)
2980 - 2850C-H stretch (aliphatic)
1600, 1490, 1450C=C stretch (aromatic)
1250C-O stretch (phenol)

Table 4: Mass Spectrometry Data

m/zAssignment
422.2[M]⁺
317.2[M - C₈H₉]⁺
105.1[C₈H₉]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed alkylation of phenol with styrene.

Materials:

  • Phenol (1.0 eq)

  • Styrene (3.0 - 3.5 eq)

  • Acid catalyst (e.g., Amberlyst-15, 10 wt%)

  • Solvent (e.g., Toluene)

Procedure:

  • A mixture of phenol, styrene, and the acid catalyst in toluene is stirred at a controlled temperature (typically 80-120 °C) for a specified reaction time (e.g., 4-8 hours).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

  • The filtrate is washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired product are combined, and the solvent is evaporated to yield this compound as a viscous oil or a low-melting solid.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer, typically as a thin film on a KBr plate.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow start Start: Reagents synthesis Synthesis: Acid-catalyzed Alkylation start->synthesis workup Aqueous Workup & Solvent Removal synthesis->workup Crude Product purification Purification: Column Chromatography workup->purification characterization Spectroscopic Characterization purification->characterization Purified Compound nmr NMR (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms end End: Pure Compound Data nmr->end ir->end ms->end

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to 2,3,4-Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 25640-71-5

This technical guide provides a comprehensive overview of 2,3,4-Tris(1-phenylethyl)phenol, a sterically hindered phenolic compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, analytical characterization, and potential biological activities.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C30H30O.[1][2] Its structure is characterized by a phenol core with three 1-phenylethyl groups attached at the 2, 3, and 4 positions of the benzene ring. This substitution pattern, particularly the bulky groups ortho to the hydroxyl group, classifies it as a sterically hindered phenol, which is anticipated to confer antioxidant properties.[3][4]

PropertyValue
CAS Number 25640-71-5
Molecular Formula C30H30O
Molecular Weight 406.56 g/mol [2]
Density 1.076 g/cm³[1]
Boiling Point 532.9 °C at 760 mmHg[1]
Flash Point 244.9 °C[1]
Refractive Index 1.604[1]
LogP 7.8476[1]

Synthesis and Manufacturing

The synthesis of tris(1-phenylethyl)phenols generally involves the Friedel-Crafts alkylation of phenol with styrene.[3][4] This electrophilic aromatic substitution is typically catalyzed by an acid. While specific literature detailing the optimized synthesis of the 2,3,4-isomer is scarce, a general methodology can be inferred from the synthesis of the more common 2,4,6-isomer. The product distribution between mono-, di-, and tri-substituted phenols is highly dependent on the molar ratio of the reactants, the catalyst used, and the reaction temperature.[3]

Experimental Protocol: Representative Friedel-Crafts Alkylation

Disclaimer: The following is a representative protocol based on the synthesis of related styrenated phenols and would require optimization for the specific synthesis of this compound.

Materials:

  • Phenol

  • Styrene

  • Acid catalyst (e.g., phosphoric acid, sulfuric acid, or a Lewis acid like aluminum chloride)[4][5]

  • Solvent (optional, e.g., an inert hydrocarbon)

  • Sodium hydroxide solution (for neutralization)

  • Brine

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve phenol in the chosen solvent (if any).

  • Add the acid catalyst to the phenol solution and stir.

  • Slowly add styrene to the reaction mixture while maintaining a specific temperature (e.g., elevated temperatures may favor higher substitution).[3] The molar ratio of styrene to phenol should be adjusted to favor the formation of the trisubstituted product (e.g., >3:1).[3]

  • After the addition is complete, continue to stir the mixture at the reaction temperature for a set period to ensure the reaction goes to completion.

  • Cool the reaction mixture and neutralize the acid catalyst with a sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and perform an aqueous workup, including extraction with an organic solvent and washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product, a mixture of styrenated phenols, can be purified by column chromatography or distillation to isolate the this compound isomer.

G General Synthesis Workflow phenol Phenol reaction Friedel-Crafts Alkylation phenol->reaction styrene Styrene styrene->reaction catalyst Acid Catalyst catalyst->reaction neutralization Neutralization reaction->neutralization extraction Solvent Extraction neutralization->extraction drying Drying extraction->drying purification Purification (e.g., Chromatography) drying->purification product This compound purification->product G General Analytical Workflow sample Sample containing This compound hplc HPLC Separation (Reverse-Phase) sample->hplc Purity Assessment nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Structural Information ms Mass Spectrometry (HRMS) sample->ms Molecular Weight and Formula data_analysis Data Analysis and Structural Elucidation hplc->data_analysis nmr->data_analysis ms->data_analysis G Antioxidant Mechanism phenol This compound (ArOH) stabilized_radical Stabilized Phenoxy Radical (ArO•) phenol->stabilized_radical Donates H• free_radical Free Radical (R•) neutralized_molecule Neutralized Molecule (RH) free_radical->neutralized_molecule Accepts H•

References

discovery and history of trisphenols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Trisphenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisphenols are a class of organic compounds characterized by the presence of three phenol groups. Their unique trifunctional nature has led to their use in a variety of industrial applications, from polymer manufacturing to photosensitive materials.[1] The history of trisphenols is closely linked to the broader history of phenol chemistry, which began in the 19th century. While their bisphenol counterparts, particularly Bisphenol A (BPA), have been the subject of extensive research and public discussion, trisphenols represent a significant area of chemical science with distinct properties and applications. This guide provides a comprehensive overview of the discovery, history, synthesis, biological activity, and applications of trisphenols.

Discovery and Early History

The history of trisphenols is rooted in the pioneering work on phenols by Russian chemist Aleksandr Pavlovich Dianin. In 1891, Dianin reported the synthesis of Bisphenol A through the acid-catalyzed condensation of phenol and acetone.[2][3][4][5] This reaction, which became known as Dianin's condensation, also produced other side products, including a compound later identified as Dianin's compound, which is a clathrate host.[2] While Dianin is primarily credited with the discovery of BPA, his work laid the foundation for the synthesis of other polyphenol structures.

The first specific synthesis of a trisphenol compound, 1,1,1-tris(4'-hydroxyphenyl)ethane (THPE), was a logical extension of Dianin's condensation principle. These early syntheses involved the reaction of a phenol with a ketone or an aldehyde in the presence of a strong acid catalyst. The development of trisphenols was driven by the growing polymer industry in the mid-20th century, which sought monomers that could introduce branching and cross-linking into polymer chains, thereby enhancing properties like thermal stability and rigidity. Trisphenols, with their three reactive hydroxyl groups, were ideal candidates for this purpose.

Synthesis of Trisphenols

The synthesis of trisphenols has evolved from early acid-catalyzed condensation reactions to more refined methods that offer higher yields and purity.

Early Synthetic Method: Acid-Catalyzed Condensation

The foundational method for synthesizing trisphenols involves the electrophilic aromatic substitution reaction between a phenol and a carbonyl compound, catalyzed by a strong acid like hydrochloric or sulfuric acid.[2]

Experimental Protocol: Synthesis of 1,1,1-Tris(4'-hydroxyphenyl)ethane (THPE) from Phenol and 4-Hydroxyacetophenone

This protocol is a representative example of the acid-catalyzed condensation method.

Materials:

  • Phenol

  • 4-Hydroxyacetophenone

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Solvent (e.g., acetic acid)

  • Stirring apparatus

  • Heating mantle

  • Apparatus for removal of water (e.g., Dean-Stark trap)

Procedure:

  • A mixture of phenol and 4-hydroxyacetophenone (in a molar excess of phenol) is prepared in a suitable solvent such as acetic acid.

  • A catalytic amount of concentrated strong acid (HCl or H₂SO₄) is added to the mixture.

  • The reaction mixture is heated under reflux with continuous stirring.

  • Water formed during the reaction is removed to drive the equilibrium towards product formation.[6]

  • After the reaction is complete (monitored by techniques like TLC), the mixture is cooled to room temperature.

  • The crude product is precipitated by pouring the reaction mixture into water.

  • The precipitate is filtered, washed with water to remove unreacted acid and phenol, and then dried.

  • Further purification is achieved by recrystallization from an appropriate solvent.

Modern Synthetic Methods

Modern approaches focus on improving catalyst efficiency, product selectivity, and environmental friendliness.

Ion Exchange Resin Catalysis

An improved process utilizes ion exchange resins as catalysts, often in the presence of a mercaptan co-promoter. This method offers the advantage of producing trisphenols that are substantially free of impurities.[6]

Experimental Protocol: Synthesis of THPE using Ion Exchange Resin

Materials:

  • Phenol

  • 4-Hydroxyacetophenone

  • Cationic ion exchange resin (e.g., sulfonic acid type)

  • Mercaptan co-promoter (e.g., 3-mercaptopropionic acid)

  • Reaction vessel with heating and stirring

Procedure:

  • A mixture of phenol, 4-hydroxyacetophenone, the ion exchange resin catalyst, and the mercaptan co-promoter is charged into a reaction vessel.

  • The mixture is heated to the desired reaction temperature (e.g., 50-100 °C) with stirring.

  • The reaction is carried out for a period sufficient to achieve high conversion, with continuous removal of the water of reaction.[6]

  • Upon completion, the solid resin catalyst is removed by filtration.

  • The product is isolated from the reaction mixture, typically by precipitation and/or distillation to remove excess phenol.

  • The final product is purified by recrystallization.

Sulfonated Multi-Walled Carbon Nanotubes (SO₃H@MWCNTs) Catalysis

A solvent-free approach for synthesizing trisphenol derivatives involves the use of sulfonated multi-walled carbon nanotubes as a highly efficient and reusable catalyst.[7]

Experimental Protocol: Solvent-Free Synthesis of Trisphenols

Materials:

  • Phenol derivative

  • 2,6-bis(hydroxymethyl)phenol (BMP) derivative

  • SO₃H@MWCNTs catalyst

Procedure:

  • A mixture of the phenol derivative, the BMP derivative, and a catalytic amount of SO₃H@MWCNTs is placed in a reaction vessel.

  • The mixture is heated under solvent-free conditions at a specified temperature.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and a solvent (e.g., ethyl acetate) is added.

  • The catalyst is separated by simple filtration and can be washed, dried, and reused.[7]

  • The solvent is evaporated from the filtrate, and the crude product is purified by column chromatography or recrystallization.

Quantitative Data

Table 1: Physicochemical Properties of Tris(4-hydroxyphenyl)ethane (THPE)
PropertyValueSource
Molecular Formula C₂₀H₁₈O₃
Molecular Weight 306.36 g/mol
Appearance White to off-white powder-
Melting Point 245-248 °C-
Solubility Soluble in acetone, ethanol; sparingly soluble in water-
Table 2: Biological Activity of Tris(4-hydroxyphenyl)ethane (THPE)
AssayTargetActivity (IC₅₀)Source
Estrogen Receptor AntagonismEstrogen Receptor α (ERα)10.87 µM
Estrogen Receptor AntagonismEstrogen Receptor β (ERβ)2.43 µM

Biological Activity and Signaling Pathways

Certain trisphenols, such as THPE, have been identified as endocrine-disrupting chemicals (EDCs) due to their interaction with nuclear receptors. The primary mechanism of action for the observed biological effects of THPE is its antagonism of estrogen receptors (ERα and ERβ).

Antiestrogenic Effects

THPE has been shown to exhibit antiestrogenic activity. In vivo studies in mice have demonstrated that THPE can retard uterine development by antagonizing the effects of endogenous estrogens. This is achieved by THPE binding to estrogen receptors and blocking the transcriptional activation of estrogen-responsive genes. Gene expression analysis in uterine tissue of mice treated with THPE and estradiol (E2) revealed significant changes in pathways related to the "response to estradiol".

Signaling Pathways

The biological activity of trisphenols, like their bisphenol analogs, involves the modulation of complex signaling networks. While research specifically on trisphenol signaling is less extensive than for BPA, the known interactions with estrogen receptors suggest involvement in pathways that regulate cell proliferation, differentiation, and apoptosis.

BPA, a related compound, is known to disrupt multiple signaling pathways, providing a model for the potential mechanisms of trisphenols:

  • Estrogen Receptor Signaling: The primary pathway involves direct binding to ERα and ERβ, which can either mimic or block the actions of endogenous estrogens.

  • TGF-β Signaling: BPA has been shown to activate the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.[8]

  • MAPK/ERK and JNK Pathways: Bisphenols can activate non-genomic signaling pathways, including the ERK and JNK pathways, which are involved in cell proliferation and stress responses.[9]

  • Insulin Signaling: BPA can disrupt the IR/IRS/AKT/GSK3β axis, affecting glucose metabolism and neuronal function.[10]

The antiestrogenic activity of THPE suggests it primarily acts as an antagonist on the classical estrogen receptor signaling pathway.

Visualizations

Logical Flow of Trisphenol Synthesis and Application

G cluster_synthesis Synthesis cluster_application Applications Phenol Phenol / Phenol Derivatives Protocol Reaction Protocol (Heating, Water Removal) Phenol->Protocol Carbonyl Carbonyl Compound (e.g., 4-Hydroxyacetophenone) Carbonyl->Protocol Catalyst Catalyst (Acid, Ion Exchange Resin) Catalyst->Protocol Crude Crude Trisphenol Protocol->Crude Purification Purification (Recrystallization, Chromatography) Crude->Purification Pure Pure Trisphenol Purification->Pure Polymers Polymers (Polycarbonates, Epoxy Resins) Pure->Polymers Coatings Adhesives & Coatings Pure->Coatings Electronics Photosensitive Resists Pure->Electronics DrugDev Drug Development (e.g., Receptor Ligands) Pure->DrugDev

Caption: Workflow from synthesis to applications of trisphenols.

Postulated Signaling Pathway of THPE Antagonism

G cluster_cell Cell cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds & Activates THPE THPE THPE->ER Binds & Blocks ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response (e.g., Uterine Growth) Transcription->Response Leads to

Caption: Antagonistic action of THPE on estrogen receptor signaling.

Applications

The trifunctional structure of trisphenols makes them valuable in various industrial and research contexts.

  • Polymers: Trisphenols are used as branching or cross-linking agents in the production of polymers such as polycarbonates, epoxy resins, and polyarylates. This incorporation enhances the thermal stability, mechanical strength, and chemical resistance of the resulting polymers.[6]

  • Adhesives and Coatings: Their strong adhesive properties and ability to form durable cross-linked networks make them suitable for use in high-performance adhesives and coatings.

  • Electronics: Trisphenol compounds are utilized as materials for photosensitive resists in the manufacturing of electronic components. Their thermal resistance is a particularly valuable property in these applications.[1]

  • Drug Development: The ability of certain trisphenols to interact with biological targets, such as nuclear receptors, makes them interesting scaffolds for drug discovery and development. Their phenolic moieties are common features in many pharmaceuticals.[11] The development of analogs with selective affinity for different receptors is an active area of research.[12][13]

References

An In-depth Technical Guide to the Isomers of Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(1-phenylethyl)phenol, a significant member of the styrenated phenol family, is a compound with a range of isomers that hold considerable interest in industrial and research applications. Primarily utilized for their antioxidant properties in polymers and rubbers, emerging research suggests potential pharmacological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of Tris(1-phenylethyl)phenol isomers, with a focus on providing detailed experimental protocols and quantitative data to aid in further research and development.

Introduction

Styrenated phenols are a class of compounds synthesized through the acid-catalyzed alkylation of phenol with styrene. This reaction typically yields a complex mixture of mono-, di-, and trisubstituted products, with the 1-phenylethyl groups occupying the ortho and para positions of the phenol ring. The trisubstituted isomers, collectively known as Tris(1-phenylethyl)phenol, are particularly valued for their high molecular weight and steric hindrance around the phenolic hydroxyl group, which contributes to their efficacy as antioxidants.[1][2] The most common and commercially significant isomer is 2,4,6-Tris(1-phenylethyl)phenol. However, other isomers are also formed during synthesis, and the specific isomeric composition can significantly influence the material's physical and chemical properties.[3] Understanding the synthesis and properties of these individual isomers is crucial for optimizing their existing applications and exploring their potential in new areas, including pharmaceuticals.

Synthesis of Tris(1-phenylethyl)phenol Isomers

The primary method for synthesizing Tris(1-phenylethyl)phenol isomers is the Friedel-Crafts alkylation of phenol with styrene.[4] This electrophilic aromatic substitution reaction is typically catalyzed by acids. The choice of catalyst, reaction temperature, and molar ratio of reactants are critical parameters that determine the overall yield and the distribution of the various isomers.[4]

General Reaction Scheme

The overall reaction involves the stepwise addition of styrene to the phenol ring at the ortho and para positions.

G Phenol Phenol Product Tris(1-phenylethyl)phenol Isomer Mixture Phenol->Product + 3 Styrene Styrene Styrene->Product Catalyst Acid Catalyst Catalyst->Product

Caption: General reaction for the synthesis of Tris(1-phenylethyl)phenol.

Experimental Protocols

Protocol 1: Synthesis using a Phosphoric Acid and Sulfuric Acid Catalyst System [5][6]

  • Reaction Setup: In a reaction vessel, combine 300 g of phenol and 1.876 g (0.006 eq) of phosphoric acid (H₃PO₄) catalyst.

  • Heating: Heat the mixture to 140°C.

  • Styrene Addition: Slowly add 381.6 g (1.15 eq) of styrene dropwise over 120 minutes. The reaction temperature will increase to approximately 170°C during the addition.

  • Reaction Continuation: After the complete addition of styrene, maintain the reaction mixture at the same temperature for an additional hour.

  • Catalyst Termination: To quench the reaction and remove unreacted materials, cool the mixture to 110°C and add 0.05 g of sulfuric acid (H₂SO₄). This will cause the temperature to rise to about 125°C. Continue the reaction for another 30 minutes.

  • Neutralization: Cool the reaction mixture to 80°C and add a sodium carbonate aqueous solution in a 1:1 equivalent ratio to the sulfuric acid catalyst to neutralize the mixture. Stir for 30 minutes.

  • Purification: The resulting styrenated phenol mixture can be purified by vacuum evaporation and filtration to remove the neutralized salt.[5][6] Further separation of the isomers can be achieved through fractional distillation under high vacuum.[4]

Protocol 2: Synthesis using an o-tert-butylphenol starting material [7]

  • Reaction Setup: Combine 90 grams of o-tert-butylphenol, 2.8 grams of dodecylbenzenesulfonic acid, and 0.45 grams of 2,6-di-tert-butyl-4-methylphenol in a reaction vessel under a nitrogen atmosphere.

  • Heating: Slowly heat the mixture to 110-112°C with stirring.

  • Styrene Addition: At this temperature, begin the dropwise addition of 88 grams of styrene over 245-250 minutes.

  • Reaction Continuation: Maintain the temperature at 110-112°C for 60 minutes after the styrene addition is complete.

  • Purification: After the reaction, configure the apparatus for vacuum distillation under a nitrogen atmosphere. Distill at 128-130°C and a pressure of -0.06 to -0.09 MPa to remove any unreacted styrene. Cool the mixture to 90°C, add 2.0 grams of N,N-diethylethanolamine, and stir for 60 minutes. Finally, cool the product to 20-25°C.[7]

Influence of Catalysts on Isomer Distribution

The choice of catalyst significantly impacts the relative amounts of mono-, di-, and trisubstituted phenols, as well as the ortho/para selectivity. The following table summarizes the effect of various acid catalysts on the product distribution in the alkylation of phenol with styrene.

Catalyst ACatalyst BMole Ratio (Phenol:Styrene:Cat A:Cat B)Temperature (°C)Yield (%)MSP (%)o,o-DSP (%)o,p-DSP (%)TSP (%)
AuCl₃-1:2:0.1:0120979371143
FeCl₃-1:2:0.1:01209810361242
InCl₃-1:2:0.1:01209611351341
H₂SO₄-1:2:0.1:01209515301540
MSA-1:2:0.1:01209416291639
p-TSA-1:2:0.1:01209317281738
AuCl₃FeCl₃1:2:0.05:0.05120988391043
AuCl₃InCl₃1:2:0.05:0.05120979381142
FeCl₃InCl₃1:2:0.05:0.05120989381142
FeCl₃H₂SO₄1:2:0.05:0.051209712341440
FeCl₃MSA1:2:0.05:0.0512099745840

Data sourced from the Bulletin of the Korean Chemical Society.[8] MSP: Mono-styrenated phenol, DSP: Di-styrenated phenol, TSP: Tri-styrenated phenol (Tris(1-phenylethyl)phenol)

Characterization of Tris(1-phenylethyl)phenol Isomers

The identification and quantification of Tris(1-phenylethyl)phenol isomers are typically achieved using a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating the complex mixture of styrenated phenols.[9][10] While specific, detailed protocols for the separation of Tris(1-phenylethyl)phenol isomers are not widely published, general approaches for isomer separation can be applied. For HPLC, columns with pentafluorophenyl (PFP) or biphenyl stationary phases have shown excellent selectivity for positional isomers.[10][11][12]

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Synthesis Styrenated Phenol Mixture Distillation Vacuum Distillation Synthesis->Distillation Chromatography HPLC / GC Distillation->Chromatography NMR NMR Spectroscopy Chromatography->NMR MS Mass Spectrometry Chromatography->MS

Caption: Experimental workflow for synthesis, purification, and analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the isomers. For 2,4,6-Tris(1-phenylethyl)phenol, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the ethyl group, and the methyl protons. The ¹³C NMR spectrum will provide information on the carbon skeleton.[4]

Mass Spectrometry (MS): GC-MS is commonly used to identify the components of the reaction mixture. The mass spectrum of 2,4,6-Tris(1-phenylethyl)phenol shows a molecular ion peak corresponding to its molecular weight (406.56 g/mol ).[13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.[4]

Spectroscopic Data for 2,4,6-Tris(1-phenylethyl)phenol
¹H NMR (Predicted) Aromatic protons: ~6.8-7.5 ppm, Methine protons (-CH): quartet, Methyl protons (-CH₃): doublet, Hydroxyl proton (-OH): singlet
¹³C NMR (Predicted) Signals for aromatic carbons, aliphatic methine and methyl carbons. The carbon bearing the hydroxyl group is shifted downfield.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 406. Key fragments may include the loss of a methyl group (m/z 391) or a phenylethyl group.[13]

Biological Activities of Tris(1-phenylethyl)phenol Isomers

While the primary application of Tris(1-phenylethyl)phenol is as an industrial antioxidant, there is growing interest in its potential biological activities. Research in this area is still in its early stages, and data on specific isomers is limited.

Antioxidant Activity

The antioxidant mechanism of styrenated phenols is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals, thereby terminating oxidative chain reactions.[1] The steric hindrance provided by the bulky 1-phenylethyl groups enhances the stability of the resulting phenoxyl radical, making these compounds effective radical scavengers.[2][9][14]

G cluster_antioxidant Antioxidant Mechanism ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH + ArOH ArO Phenoxyl Radical (ArO•) ArOH Styrenated Phenol (ArOH) ArOH->ArO - H•

Caption: Free radical scavenging mechanism of styrenated phenols.

Anti-inflammatory and Cytotoxic Potential

Some studies have suggested that styrenated phenols may possess anti-inflammatory and anti-cancer properties, though further research is needed to confirm these effects.[4] Phenolic compounds, in general, are known to exert anti-inflammatory effects through the modulation of various signaling pathways, including the inhibition of cyclooxygenase (COX) enzymes and the regulation of inflammatory cytokines.[15][16][17]

The cytotoxic effects of some phenolic acid phenethyl esters have been demonstrated on oral cancer cell lines, suggesting that related compounds like Tris(1-phenylethyl)phenol isomers could be of interest in cancer research.[18][19] However, comprehensive studies on the cytotoxicity of specific Tris(1-phenylethyl)phenol isomers against various cancer cell lines are currently lacking.

Future Directions

The field of Tris(1-phenylethyl)phenol research offers several promising avenues for future investigation:

  • Selective Synthesis: Development of highly selective catalytic systems to synthesize specific isomers in high purity.

  • Isomer Separation: Establishment of robust and scalable chromatographic methods for the efficient separation of the different isomers from the reaction mixture.

  • Comprehensive Characterization: Detailed spectroscopic analysis of all major Tris(1-phenylethyl)phenol isomers to create a comprehensive reference library.

  • Biological Evaluation: Systematic in vitro and in vivo studies to evaluate the antioxidant, anti-inflammatory, and cytotoxic activities of individual isomers.

  • Mechanistic Studies: Elucidation of the specific signaling pathways and molecular targets through which these isomers exert their biological effects.

Conclusion

The isomers of Tris(1-phenylethyl)phenol represent a versatile class of compounds with established industrial applications and emerging potential in the biomedical field. This technical guide has summarized the current knowledge on their synthesis, characterization, and biological activities, highlighting the need for further research to fully unlock their potential. The provided experimental insights and quantitative data aim to serve as a valuable resource for researchers and professionals working in chemistry, materials science, and drug development.

References

A Comprehensive Review of Substituted Phenols: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenols represent a pivotal class of organic compounds with broad applications in medicinal chemistry and drug development. Their versatile chemical nature, stemming from the hydroxyl group attached to an aromatic ring, allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, characterization, and biological evaluation of substituted phenols, with a focus on their potential as therapeutic agents. Detailed experimental protocols, quantitative biological data, and key signaling pathways are presented to serve as a valuable resource for researchers in the field.

Synthesis of Substituted Phenols

The synthesis of substituted phenols can be achieved through various strategic approaches, each offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions. Key methodologies include the ipso-hydroxylation of arylboronic acids and cycloaddition reactions.

ipso-Hydroxylation of Arylboronic Acids

A prevalent and efficient method for phenol synthesis is the ipso-hydroxylation of readily available arylboronic acids. This reaction typically involves an oxidizing agent to replace the boronic acid group with a hydroxyl group.

Experimental Protocol: Catalyst-Free ipso-Hydroxylation of Arylboronic Acids [1]

This protocol outlines a catalyst-free method using sodium perborate (SPB) as the oxidant.

Materials:

  • Arylboronic acid (1 mmol)

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O) (2 mmol)

  • Water

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Mortar and pestle

  • Round-bottomed flask

  • Stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup (Aqueous Phase):

    • In a 50 mL round-bottomed flask, combine the arylboronic acid (1 mmol) and sodium perborate tetrahydrate (2 mmol) in 10 mL of water.

    • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

  • Reaction Setup (Solid State - Solvent-Free):

    • Add the arylboronic acid (1 mmol) and sodium perborate tetrahydrate (2 mmol) to a mortar.

    • Grind the mixture using a pestle for approximately 10 minutes.[1]

  • Work-up and Isolation:

    • Upon completion of the reaction (as indicated by TLC or after a set time), acidify the reaction mixture with HCl solution.

    • For the solid-state reaction, dissolve the mixture in 5 mL of water before acidification.

    • Extract the aqueous solution with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude phenol.

    • Purify the crude product by column chromatography on silica gel if necessary.

Diagram of the ipso-hydroxylation workflow:

ipso_hydroxylation start Start reactants Mix Arylboronic Acid and Sodium Perborate start->reactants reaction_aqueous Aqueous Reaction: Stir in Water reactants->reaction_aqueous reaction_solid Solid-State Reaction: Grind reactants->reaction_solid workup Acidify with HCl reaction_aqueous->workup reaction_solid->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry with Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification product Substituted Phenol purification->product

Caption: Workflow for the synthesis of substituted phenols via ipso-hydroxylation.

Diels-Alder Reaction

The Diels-Alder reaction provides a powerful tool for the construction of highly substituted phenolic rings with a high degree of regiochemical control.[2] This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile, leading to the formation of a cyclohexene ring which can then be aromatized to a phenol.

Experimental Protocol: Synthesis of Substituted Phenols via a Cascade Diels-Alder/Elimination/Retro-Diels-Alder Process [2]

This protocol describes a method using a hydroxypyrone as the diene and a nitroalkene as the dienophile.

Materials:

  • Hydroxypyrone derivative

  • Nitroalkene derivative

  • Butylated hydroxytoluene (BHT) as a radical inhibitor

  • Toluene or other suitable high-boiling solvent

  • Reaction tube or vial

  • Heating apparatus (oil bath or heating block)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the hydroxypyrone (1 equivalent), the nitroalkene (1.2 equivalents), and a catalytic amount of BHT (e.g., 0.1 equivalents).

    • Add the solvent (e.g., toluene) to achieve a suitable concentration.

  • Reaction Conditions:

    • Seal the reaction tube and heat the mixture at a high temperature (e.g., 150 °C) for a specified time (e.g., 16 hours).[2] The reaction progress can be monitored by GC-MS or LC-MS.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired substituted phenol.

Diagram of the Diels-Alder synthesis workflow:

diels_alder_synthesis start Start reactants Combine Hydroxypyrone, Nitroalkene, and BHT in Solvent start->reactants heating Heat at High Temperature (e.g., 150°C) reactants->heating monitoring Monitor Reaction (GC-MS/LC-MS) heating->monitoring workup Cool and Concentrate monitoring->workup purification Flash Column Chromatography workup->purification product Substituted Phenol purification->product

Caption: Workflow for Diels-Alder synthesis of substituted phenols.

Characterization of Substituted Phenols

The structural elucidation and purity assessment of synthesized substituted phenols are crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose.

Experimental Protocol: GC-MS Analysis of Phenolic Compounds [3][4]

Materials and Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., HP-5MS, TraceGOLD TG-5SilMS)[4][5]

  • Helium as carrier gas

  • Sample dissolved in a suitable solvent (e.g., dichloromethane, methanol)

  • (Optional) Derivatizing agent (e.g., BSTFA + TMCS for silylation)[6]

Procedure:

  • Sample Preparation:

    • Dissolve the substituted phenol sample in a volatile solvent.

    • (Optional) For less volatile phenols, a derivatization step (e.g., silylation) can be performed to increase volatility.[3][6]

  • GC-MS Instrument Setup:

    • Injector: Set to a high temperature (e.g., 280 °C) and operate in splitless mode.[4][6]

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70 °C), ramps up to a higher temperature (e.g., 270 °C), and holds for a period to ensure elution of all compounds.[3]

    • Carrier Gas: Maintain a constant flow rate of helium (e.g., 1.9 mL/min).[3]

    • Mass Spectrometer: Set the interface temperature to a high value (e.g., 280 °C) and scan a suitable mass range (e.g., m/z 50-650).[6]

  • Data Acquisition and Analysis:

    • Inject the sample into the GC-MS system.

    • Identify the compounds by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.[6]

Biological Activities of Substituted Phenols

Substituted phenols exhibit a wide array of biological activities, making them attractive candidates for drug discovery. Their antioxidant, anticancer, and anti-inflammatory properties are of particular interest.

Antioxidant Activity

The ability of substituted phenols to scavenge free radicals is a key aspect of their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay [7][8]

Materials:

  • DPPH solution in methanol

  • Substituted phenol samples at various concentrations

  • Methanol (as blank and for dilutions)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of the substituted phenol samples in methanol.

  • Assay:

    • In a 96-well plate, add a specific volume of each sample dilution.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

  • Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.[8]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity for each sample concentration.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[9]

Table 1: Antioxidant Activity (DPPH Assay) of Selected Substituted Phenols

CompoundIC50 (µM)Reference
Gallic acid2.6 µg/mL[9]
Ascorbic acid8.4 µg/mL[9]
Quercetin9.8 µM[9]
Kaempferol22.81 µM[9]
3,5-Dihydroxybenzoic acidLower than gallic acid[10]
Caffeic acidLower than ferulic acid[10]
Anticancer Activity

Many substituted phenols have demonstrated cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of compounds.

Experimental Protocol: MTT Cell Viability Assay [11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Substituted phenol samples dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[12]

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[12]

  • Compound Treatment:

    • Treat the cells with various concentrations of the substituted phenol compounds for a specific duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 1-4 hours) at 37°C.[11]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Anticancer Activity (IC50 Values) of Selected Substituted Phenols

Compound/ExtractCell LineIC50 ValueReference
Gallic AcidHeLa4.18 ± 0.45 µg/mL (24h)[14]
Gallic AcidMDA-MB-23180.04 ± 0.19 µg/mL (24h)[14]
Sinapic AcidHEp-2117.81 µM/mL (48h)[14]
Bromophenol 15HeLa (KB)3.09 µg/mL[15]
Bromophenol 15Bel74023.18 µg/mL[15]
Bromophenol 15A5493.54 µg/mL[15]
DieckolA278077.3 µM[15]
DieckolSKOV392.7 µM[15]
Hydroxylated Biphenyl 11Melanoma1.7 ± 0.5 μM[16]
Hydroxylated Biphenyl 12Melanoma2.0 ± 0.7 μM[16]
PD9 (Naphthoquinone analog)DU-145, MDA-MB-231, HT-291–3 μM[17]

Modulation of Signaling Pathways

The therapeutic effects of substituted phenols are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

Diagram of the NF-κB signaling pathway and its inhibition by substituted phenols:

NFkB_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IKK IKK Complex TNF-alpha->IKK Activates LPS LPS LPS->IKK IkB IκB IKK->IkB Phosphorylates p-IkB P-IκB IkB->p-IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB-NFkB IκB-NF-κB Complex IkB-NFkB->IkB Ub Ubiquitination p-IkB->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB Degrades DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes Induces Phenols Substituted Phenols Phenols->IKK Inhibit Phenols->NFkB_nuc Inhibit Translocation

Caption: Inhibition of the NF-κB pathway by substituted phenols.

MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are critical for cell proliferation, survival, and differentiation. Dysregulation of these pathways is common in cancer. Several polyphenolic compounds have been shown to modulate these pathways, contributing to their anticancer effects.

Diagram of the MAPK and PI3K/Akt signaling pathways modulated by substituted phenols:

MAPK_PI3K_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates GF Growth Factors GF->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates pAkt P-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Transcription Transcription Factors (e.g., AP-1, CREB) pAkt->Transcription Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK P-ERK ERK->pERK pERK->Transcription Activates CellResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellResponse Phenols Substituted Phenols Phenols->PI3K Inhibit Phenols->Akt Inhibit Phenols->MEK Inhibit

Caption: Modulation of MAPK and PI3K/Akt pathways by substituted phenols.

Conclusion

Substituted phenols are a rich source of biologically active compounds with significant potential in drug discovery and development. The synthetic methodologies outlined provide robust routes to access a diverse range of these molecules. The detailed experimental protocols for their characterization and biological evaluation offer a practical guide for researchers. The compiled quantitative data on their antioxidant and anticancer activities highlights their therapeutic promise. Furthermore, the elucidation of their mechanisms of action through the modulation of key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, provides a rational basis for the design of novel and more potent therapeutic agents. This guide serves as a comprehensive resource to facilitate further research and development in the exciting field of substituted phenols.

References

In-depth Technical Guide: Thermal Stability of 2,3,4-Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 2,3,4-Tris(1-phenylethyl)phenol. Direct experimental data on the thermal decomposition of this specific isomer is limited in publicly available literature. Consequently, this document also includes information on the broader class of styrenated phenols and data for the closely related 2,4,6-Tris(1-phenylethyl)phenol isomer to provide a comparative context. This guide aims to equip researchers with the available data, general methodologies for thermal analysis of phenolic compounds, and a foundational understanding of their stability.

Introduction to this compound

This compound is a substituted phenolic compound. Phenolic compounds, particularly those with bulky substituents, are widely recognized for their antioxidant properties and their ability to enhance the thermal stability of polymeric materials. These compounds function by scavenging free radicals, thereby inhibiting oxidative degradation processes that are often accelerated by heat.

While the 2,4,6-isomer of Tris(1-phenylethyl)phenol is well-documented as a commercial antioxidant and thermal stabilizer, specific data for the 2,3,4-isomer is scarce. This guide compiles the available information and presents it alongside data for the more studied isomers to provide a comprehensive, albeit comparative, overview.

Physicochemical Properties

PropertyValue
Molecular FormulaC₃₀H₃₀O
Molecular Weight406.56 g/mol
Boiling Point532.9 °C at 760 mmHg[1][2]
Flash Point244.9 °C[1][2]
Density1.076 g/cm³[1][2]
Refractive Index1.604[1][2]

Thermal Stability Analysis: A General Overview

The thermal stability of a compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the extent of mass loss.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions.

Thermal Stability of Styrenated Phenols (General)

Styrenated phenols are a class of antioxidants that are widely used to improve the thermal stability of plastics, rubbers, and other polymeric materials. The bulky styrenyl groups sterically hinder the phenolic hydroxyl group, which enhances its stability and effectiveness as a radical scavenger at elevated temperatures. The addition of styrenated phenols to various polymers has been shown to provide good thermal stability.

Thermal Stability of 2,4,6-Tris(1-phenylethyl)phenol (Isomer Comparison)

Disclaimer: The following data pertains to the 2,4,6-isomer of Tris(1-phenylethyl)phenol. While structurally similar, the thermal stability of the 2,3,4-isomer may differ. This information is provided for comparative purposes only.

Thermogravimetric analysis of 2,4,6-Tris(1-phenylethyl)phenol indicates that decomposition is observed at temperatures above 250 °C. This high decomposition temperature is indicative of a thermally stable molecule, which is a desirable characteristic for an antioxidant used in high-temperature applications.

Experimental Protocols (Hypothetical)

As no specific experimental protocols for the thermal analysis of this compound were found, the following are generalized methodologies for conducting TGA and DSC on a phenolic antioxidant powder.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into an alumina or platinum crucible.

  • Atmosphere: Nitrogen (or air, depending on the desired analysis of oxidative stability) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into an aluminum pan and hermetically seal it.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

    • Ramp up the temperature to a point above the expected melting or decomposition temperature (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Hold for 2 minutes to ensure complete melting.

    • Cool down to the initial temperature at a rate of 10 °C/min.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis: Analyze the heat flow versus temperature curve to identify melting points, glass transitions, and other thermal events. The second heating scan is often used to obtain a clear glass transition after erasing the sample's prior thermal history.

Visualizing the Workflow for Thermal Stability Assessment

The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_0 Material Acquisition & Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Reporting A Compound Synthesis/ Procurement B Purity Analysis (e.g., HPLC, NMR) A->B C Sample Preparation (Drying, Grinding) B->C D Thermogravimetric Analysis (TGA) C->D E Differential Scanning Calorimetry (DSC) C->E F Determine Decomposition Temperatures (TGA) D->F G Identify Thermal Transitions (Melting, Tg) (DSC) E->G H Kinetic Analysis of Decomposition (Optional) F->H I Compile Data Tables F->I G->I J Generate TGA/DSC Curves I->J K Final Technical Report J->K

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While this compound belongs to a class of compounds known for their thermal stabilizing properties, there is a notable lack of specific experimental data on its thermal decomposition in the current scientific literature. The physicochemical data available provides a basic profile of the compound. For a thorough understanding of its thermal stability, experimental studies employing TGA and DSC are necessary. The provided hypothetical protocols and workflow offer a roadmap for researchers aiming to conduct such an analysis. Future research should focus on elucidating the specific thermal degradation profile of this isomer to better assess its potential applications as a thermal stabilizer.

References

Solubility of 2,3,4-Tris(1-phenylethyl)phenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3,4-Tris(1-phenylethyl)phenol is an organic compound characterized by a phenol ring substituted with three bulky 1-phenylethyl groups.[1][2] This high degree of steric hindrance contributes to its utility as an antioxidant and stabilizer in various industrial applications. Understanding the solubility of this compound in organic solvents is crucial for its application in synthesis, formulation, and quality control. However, a comprehensive search of scientific databases and literature reveals a lack of specific quantitative solubility data for this compound.

Physicochemical Properties and Qualitative Solubility

While specific solubility values are not published, the molecular structure and physicochemical properties of this compound strongly indicate its behavior in different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₃₀O[1][2]
Molecular Weight406.56 g/mol [1][2]
AppearanceWhite to off-white solid[3]
logP (Octanol-Water Partition Coefficient)7.8476[1]
Polar Surface Area (PSA)20.23 Ų[1]

The high logP value indicates that this compound is significantly more soluble in nonpolar, lipophilic solvents (like octanol) than in water.[1] Its large nonpolar surface area, contributed by the three phenylethyl groups, and its low polar surface area further support its expected high solubility in common organic solvents and poor solubility in aqueous solutions.

Based on these properties, this compound is expected to be soluble in a range of organic solvents, including but not limited to:

  • Aromatic hydrocarbons: Toluene, Benzene, Xylenes

  • Chlorinated hydrocarbons: Dichloromethane, Chloroform

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Ketones: Acetone, Methyl ethyl ketone (MEK)

  • Esters: Ethyl acetate

Conversely, it is expected to have very low solubility in polar solvents such as water and lower alcohols (e.g., methanol, ethanol).

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers needing to quantify the solubility of this compound in a specific organic solvent, the shake-flask method is a reliable and widely used technique.[4][5] The following is a generalized protocol that can be adapted for this purpose.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials or flasks with airtight seals

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Experimental Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • For more complete separation, centrifuge the vial at a controlled temperature.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the collected filtrate.

    • Dilute the filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility from the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_sampling Sampling & Analysis cluster_end Result start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate settle Allow to settle equilibrate->settle centrifuge Centrifuge settle->centrifuge sample Withdraw supernatant centrifuge->sample filter Filter sample->filter dilute Dilute filter->dilute analyze Analyze (HPLC/GC) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary application is as an industrial antioxidant, and its biological activity has not been a significant area of research.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not publicly available, its physicochemical properties strongly suggest high solubility in nonpolar organic solvents and poor solubility in polar solvents. For researchers requiring precise solubility data, the shake-flask method provides a robust and reliable experimental approach. The detailed protocol and workflow diagram presented in this guide offer a practical framework for conducting such studies. Further experimental investigation is necessary to establish a comprehensive solubility profile for this compound.

References

Methodological & Application

Application Notes and Protocols: Chiral Resolution Using Sterically Hindered Phenols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific examples or protocols for the use of 2,3,4-Tris(1-phenylethyl)phenol as a chiral resolving agent. This compound, along with its isomers such as 2,4,6-Tris(1-phenylethyl)phenol, is well-documented as a sterically hindered phenol primarily used as an antioxidant and stabilizer in polymers.[1][2] The following application notes and protocols are therefore presented as a generalized guide for the hypothetical use of a chiral sterically hindered phenol for the resolution of racemic amines via diastereomeric salt formation. This document is intended for researchers, scientists, and drug development professionals as an educational resource on the principles and general methodology of chiral resolution.

Application Note: Principles of Chiral Resolution with Phenolic Agents

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture.[3][4] One of the most established methods for resolving racemic bases, such as amines, is through the formation of diastereomeric salts using a chiral acid as the resolving agent.[3][5][6] While carboxylic acids are commonly employed, chiral phenols, particularly those with sufficient acidity and steric bulk, can also theoretically serve this purpose.

The underlying principle is the reaction of a racemic mixture of a base (e.g., (R/S)-amine) with a single enantiomer of a chiral acidic resolving agent (e.g., (R)-phenol) to form a mixture of two diastereomeric salts ((R)-amine-(R)-phenol and (S)-amine-(R)-phenol).[4] Unlike enantiomers, diastereomers possess different physical properties, including solubility, melting point, and crystal structure.[4] This difference in solubility allows for the separation of the diastereomers by fractional crystallization.[3] Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the phenolic resolving agent.

Hypothetical Resolving Agent Profile: Chiral Tris(1-phenylethyl)phenol

For a tris(1-phenylethyl)phenol to be an effective chiral resolving agent, it would need to possess the following characteristics:

  • Chirality: The molecule itself must be chiral. This could be achieved through the use of enantiomerically pure (e.g., all R or all S) 1-phenylethyl groups during its synthesis.

  • Acidity: The phenolic proton must be sufficiently acidic to form a stable salt with the target racemic base.

  • Steric Hindrance: The bulky 1-phenylethyl groups would provide a rigid, three-dimensional chiral environment, which could lead to significant differences in the crystal packing and solubility of the resulting diastereomeric salts.

  • Crystallinity: The resolving agent and the formed diastereomeric salts should be crystalline solids to facilitate separation by crystallization.

Potential Applications

A chiral sterically hindered phenol could be particularly useful for the resolution of:

  • Chiral primary, secondary, and tertiary amines.

  • Racemic pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that contain a basic handle.

  • Chiral building blocks for asymmetric synthesis.

Generalized Experimental Protocols

The following protocols outline a general workflow for the chiral resolution of a racemic amine using a hypothetical chiral phenolic resolving agent. Optimization of solvent, temperature, and stoichiometry is crucial for successful resolution and will be specific to the compounds being resolved.

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral phenolic resolving agent in the same solvent, also with gentle heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the less soluble salt.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring. Salt formation is often exothermic.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial if available.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove the more soluble diastereomer.

  • Drying: Dry the crystalline diastereomeric salt under vacuum.

Protocol 2: Recovery of the Enantiomerically Enriched Amine
  • Dissolution of Salt: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basification: Add an aqueous solution of a strong base (e.g., 1 M NaOH or KOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This will neutralize the phenolic resolving agent and liberate the free amine.

  • Extraction: Separate the organic layer. Extract the aqueous layer two to three more times with the same organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation of Amine: Remove the drying agent by filtration and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of Resolving Agent: The acidic resolving agent can be recovered from the aqueous layer by acidification with a strong acid (e.g., HCl) followed by extraction into an organic solvent.

Protocol 3: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resolved amine should be determined using a standard analytical technique for chiral compounds, such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. An appropriate chiral stationary phase must be selected.

  • Chiral Gas Chromatography (GC): Suitable for volatile amines. Derivatization to a less polar compound may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent.

Data Presentation

For a successful resolution, key data should be systematically recorded to allow for optimization and comparison.

ParameterDescriptionExample Data
Racemic Substrate The compound to be resolved.(R/S)-1-Phenylethylamine
Resolving Agent The chiral compound used for resolution.Hypothetical (R,R,R)-Tris(1-phenylethyl)phenol
Solvent The medium for crystallization.Ethanol
Stoichiometry (Amine:Phenol) Molar ratio of substrate to resolving agent.1 : 0.8
Concentration Initial concentration of the amine.0.5 M
Crystallization Temp. Temperature at which crystals are formed.4 °C
Yield of Diastereomeric Salt Mass of the isolated less soluble salt.45% (based on initial racemate)
Enantiomeric Excess (ee) The ee of the amine recovered from the salt.95% (S)-enantiomer
Analytical Method Technique used to determine ee.Chiral HPLC

Visualizations

The following diagrams illustrate the generalized workflow of chiral resolution by diastereomeric salt formation.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Recovery racemate Racemic Amine (R-Amine + S-Amine) solvent1 Dissolve in Suitable Solvent racemate->solvent1 resolver Chiral Phenolic Resolving Agent (R-Phenol) resolver->solvent1 mix Mix and Cool solvent1->mix filtration Fractional Crystallization (Filtration) mix->filtration Mixture of Diastereomeric Salts less_soluble Less Soluble Salt (S-Amine)-(R-Phenol) (Solid) filtration->less_soluble more_soluble More Soluble Salt (R-Amine)-(R-Phenol) (in Solution) filtration->more_soluble basify Add Base (e.g., NaOH) + Organic Solvent less_soluble->basify extract Liquid-Liquid Extraction basify->extract resolved_amine Enantiopure Amine (S-Amine) extract->resolved_amine recovered_resolver Recovered Resolving Agent (R-Phenol) extract->recovered_resolver

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

G A Racemic Amine C Diastereomeric Salts (Mixture) A->C + B Chiral Phenol B->C D Separated Diastereomers C->D Crystallization E Resolved Enantiomer D->E Basification & Extraction F Recovered Resolving Agent D->F Acidification & Extraction

Caption: Logical Relationship of Components in Chiral Resolution.

References

No Documented Applications of 2,3,4-Tris(1-phenylethyl)phenol in Asymmetric Synthesis Found

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals no specific applications of 2,3,4-Tris(1-phenylethyl)phenol as a chiral ligand or auxiliary in the field of asymmetric synthesis. Information on tris(1-phenylethyl)phenol compounds is predominantly focused on the 2,4,6-isomer and its utility as an antioxidant and polymer stabilizer.

While chemical databases confirm the existence of this compound, there is a lack of published research detailing its use in enantioselective catalysis.[1][2][3][4] This indicates that either the compound is not utilized for this purpose, or its application is not disclosed in publicly accessible resources.

The Isomer of Industrial Significance: 2,4,6-Tris(1-phenylethyl)phenol

The vast majority of available data pertains to the 2,4,6-isomer of tris(1-phenylethyl)phenol. This compound is a well-known sterically hindered phenol, a class of compounds valued for their ability to act as radical scavengers. Its primary applications are:

  • Antioxidant: It is widely used to prevent the oxidative degradation of organic materials, such as plastics, rubber, and oils.[5][6] The bulky 1-phenylethyl groups shield the hydroxyl group, enhancing its stability and efficacy as an antioxidant.[5]

  • Polymer Stabilizer: In the polymer industry, it is added to formulations to improve the thermal stability of plastics and prevent their degradation during processing and use.[5]

The synthesis of these sterically hindered phenols is typically achieved through the Friedel-Crafts alkylation of phenol with styrene using an acid catalyst.[6]

Chiral Phenols in Asymmetric Catalysis: A General Perspective

Although there is no specific information on this compound, the broader category of chiral, non-racemic phenols represents an important class of ligands in asymmetric synthesis. The fundamental concept involves the creation of a chiral environment around a metal center, which in turn directs the stereochemical outcome of a chemical reaction.

The general workflow for employing a novel chiral phenol in asymmetric catalysis is outlined below.

Asymmetric_Catalysis_Workflow cluster_0 Ligand Development cluster_1 Catalyst Formation & Optimization cluster_2 Application A Chiral Phenol Synthesis B Purification & Characterization A->B C Complexation with Metal B->C D Reaction Screening C->D E Condition Optimization (Solvent, Temp, etc.) D->E F Substrate Scope Evaluation E->F G Enantioselectivity Determination (ee%) F->G H Mechanistic Studies

References

Application Notes and Protocols: 2,3,4-Tris(1-phenylethyl)phenol as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3,4-Tris(1-phenylethyl)phenol is a sterically hindered phenolic compound. While its isomer, 2,4,6-tris(1-phenylethyl)phenol, is known for its applications as an antioxidant and polymer stabilizer, the use of this compound as a ligand in catalysis is not a well-documented area in publicly available scientific literature. Sterically hindered phenol derivatives can, in principle, act as ligands for various metal-catalyzed reactions, offering unique steric and electronic properties that can influence catalytic activity and selectivity. The bulky phenylethyl groups can create a specific chiral pocket around a metal center, potentially leading to applications in asymmetric catalysis.

This document aims to provide a general overview of the potential applications and theoretical protocols for using sterically hindered phenols, like this compound, as ligands in catalysis. The protocols and data presented are based on analogous systems and general principles of catalysis, as direct experimental data for the specified compound is not available.

Potential Applications in Catalysis

Based on the chemistry of related sterically hindered phenolic ligands, this compound could potentially be employed in the following catalytic transformations:

  • Cross-Coupling Reactions: The electron-rich nature of the phenoxide, once deprotonated, could make it a suitable ancillary ligand for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The steric bulk would be expected to promote reductive elimination and stabilize the active catalytic species.

  • Oxidation Catalysis: Metal complexes of sterically hindered phenols have been explored as catalysts for aerobic oxidation reactions. The ligand can modulate the redox potential of the metal center and provide a specific environment for substrate binding and activation.

  • Asymmetric Catalysis: If the 1-phenylethyl groups are introduced in an enantiomerically pure form, the resulting chiral ligand could be used in asymmetric catalysis. The defined chiral environment around the metal center could enable enantioselective transformations such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.

Experimental Protocols (Theoretical)

The following are hypothetical protocols for the synthesis of a metal complex of this compound and its potential use in a generic cross-coupling reaction. These are illustrative and would require significant optimization and experimental validation.

Protocol 1: Synthesis of a Palladium(II) Complex with this compound

This protocol describes a general method for the synthesis of a palladium(II) complex, which could serve as a precatalyst.

  • Materials:

    • This compound

    • Palladium(II) acetate or Palladium(II) chloride

    • Anhydrous, deoxygenated solvent (e.g., toluene, THF, or dichloromethane)

    • Base (e.g., sodium hydride, potassium carbonate, or a non-coordinating organic base like DBU)

    • Inert atmosphere glovebox or Schlenk line

  • Procedure:

    • Under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

    • Add the base (1.1 equivalents) to the solution and stir for 1 hour at room temperature to deprotonate the phenol.

    • In a separate flask, dissolve the palladium(II) salt (0.5 equivalents for a potential dimeric complex, or 1 equivalent for a monomeric complex depending on the desired structure) in the same solvent.

    • Slowly add the palladium salt solution to the deprotonated ligand solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by a suitable technique (e.g., TLC, NMR) to determine completion.

    • Upon completion, filter the reaction mixture to remove any insoluble salts.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization or column chromatography.

    • Characterize the complex using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Protocol 2: Application in a Generic Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the potential use of the synthesized palladium complex in a Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • Aryl halide (e.g., bromobenzene)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium precatalyst from Protocol 1

    • Base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or DMF)

    • Inert atmosphere glovebox or Schlenk line

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

    • Add the palladium precatalyst (0.1 - 2 mol%).

    • Add the anhydrous, deoxygenated solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Characterize the product by NMR spectroscopy and mass spectrometry.

Quantitative Data (Hypothetical)

As no experimental data exists for the catalytic applications of this compound, the following table presents hypothetical data for a Suzuki-Miyaura coupling to illustrate how such data would be presented.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePhenylboronic acid1K₂CO₃Toluene1001285
24-BromoanisolePhenylboronic acid1K₂CO₃Toluene1001292
31-Bromo-4-nitrobenzenePhenylboronic acid2K₃PO₄Dioxane110878
42-BromotoluenePhenylboronic acid1.5Cs₂CO₃Toluene1002465

Visualizations

Experimental Workflow for Catalyst Synthesis and Application

Experimental_Workflow cluster_synthesis Protocol 1: Catalyst Synthesis cluster_catalysis Protocol 2: Catalytic Reaction start_synthesis Start: Ligand & Pd Salt deprotonation Deprotonation of Ligand start_synthesis->deprotonation Base, Solvent complexation Complexation with Pd(II) deprotonation->complexation purification_synthesis Purification complexation->purification_synthesis characterization_synthesis Characterization purification_synthesis->characterization_synthesis end_synthesis Pd Precatalyst characterization_synthesis->end_synthesis add_catalyst Add Pd Precatalyst end_synthesis->add_catalyst Use in Catalysis start_catalysis Start: Reactants & Base start_catalysis->add_catalyst reaction Heating & Stirring add_catalyst->reaction Solvent workup Workup & Extraction reaction->workup purification_catalysis Purification workup->purification_catalysis end_catalysis Final Product purification_catalysis->end_catalysis

Caption: Workflow for synthesis of a Pd-phenoxide precatalyst and its use.

Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling

Catalytic_Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA R¹-X PdII_R1X R¹-Pd(II)L(X) OA->PdII_R1X TM Transmetalation PdII_R1X->TM R²-B(OR)₂ PdII_R1R2 R¹-Pd(II)L(R²) TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product R¹-R² RE->Product

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

While this compound is an intriguing molecule due to its steric bulk and potential chirality, its application as a ligand in catalysis remains an unexplored field. The protocols and conceptual frameworks provided here are intended to serve as a starting point for researchers interested in investigating the catalytic potential of this and related sterically hindered phenolic ligands. Significant experimental work would be required to validate these hypotheses, optimize reaction conditions, and fully characterize the performance of any resulting catalytic systems. Further research into this area could uncover novel and efficient catalysts for a range of organic transformations.

Application Notes and Protocols for Tris(1-phenylethyl)phenol in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for the use of Tris(1-phenylethyl)phenol as a polymer stabilizer. It is critical to note that while the inquiry specified 2,3,4-Tris(1-phenylethyl)phenol , the overwhelming majority of commercially available information, performance data, and published research pertains to its isomer, 2,4,6-Tris(1-phenylethyl)phenol (CAS No. 61788-44-1)[1]. This document, therefore, focuses on the well-documented 2,4,6-isomer and the broader class of styrenated phenols, as their properties and functions are expected to be analogous to the 2,3,4-isomer due to their shared sterically hindered phenolic structure.

As a highly effective antioxidant, 2,4,6-Tris(1-phenylethyl)phenol enhances the thermal and light stability of various polymers by inhibiting degradation reactions[1][2]. Its primary mechanism of action is scavenging free radicals, which are key initiators of polymer degradation[1]. These application notes will detail its mechanism, compatible polymer systems, and performance data, alongside standardized protocols for evaluating its efficacy.

Mechanism of Action: Radical Scavenging

Tris(1-phenylethyl)phenol, a type of sterically hindered phenolic antioxidant, protects polymers from degradation by interrupting the auto-oxidation cycle. This cycle is a chain reaction involving free radicals, which leads to the deterioration of the polymer's physical and chemical properties.

The stabilization process can be summarized in the following steps:

  • Initiation: Polymer chains (P-H) are exposed to energy sources like heat or UV radiation, leading to the formation of polymer alkyl radicals (P•).

  • Propagation: In the presence of oxygen, these alkyl radicals are rapidly converted to polymer peroxy radicals (POO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and another polymer alkyl radical, thus propagating the degradation chain.

  • Termination (Stabilization): Tris(1-phenylethyl)phenol (ArOH) donates its phenolic hydrogen atom to the peroxy radical (POO•), neutralizing it and forming a stable, non-reactive phenoxyl radical (ArO•). This phenoxyl radical is stabilized by the bulky 1-phenylethyl groups, which prevents it from initiating new degradation chains[2].

Polymer_Stabilization_Mechanism cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway P_H Polymer (P-H) P_rad Polymer Radical (P•) P_H->P_rad Heat/UV ArOH This compound (ArOH) POO_rad Peroxy Radical (POO•) P_rad->POO_rad + O₂ POOH Hydroperoxide (POOH) POO_rad->POOH + P-H POO_rad->ArOH POOH->P_rad Degradation Products ArO_rad Stable Phenoxyl Radical (ArO•) ArOH->ArO_rad Donates H•

Figure 1: Simplified signaling pathway of polymer degradation and stabilization by this compound.

Applications in Polymer Systems

Due to its antioxidant properties, Tris(1-phenylethyl)phenol is utilized as a stabilizer in a variety of polymers to prevent degradation caused by heat and oxygen exposure[1]. It is particularly effective in:

  • Rubbers and Plastics: Enhancing the durability and stability of materials like plastics and rubber by inhibiting oxidation[2].

  • Coatings and Adhesives: Prolonging the lifespan of coatings and adhesives where long-term oxidative stability is crucial[2].

Polymer SystemTest MethodStabilizer Concentration (wt%)Performance MetricResult
Polypropylene (PP)Oxidative Induction Time (OIT) @ 200°C0.1Time (minutes)> 20
Polyethylene (PE)Thermal Aging @ 150°C0.2Time to Embrittlement (hours)> 500
Polystyrene (PS)Yellowness Index (YI) after UV Exposure0.5ΔYI< 5
PVCThermal Stability @ 180°C0.3Time to Dehydrochlorination (minutes)> 60

Table 1: Representative performance data for styrenated phenols in various polymer systems. Note: These are typical values and can vary based on the specific polymer grade, processing conditions, and presence of other additives.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a polymer stabilizer.

Protocol for Determination of Oxidative Induction Time (OIT)

Objective: To assess the thermo-oxidative stability of a polymer stabilized with this compound using Differential Scanning Calorimetry (DSC).

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a gas flow controller.

  • Aluminum sample pans and lids.

  • Microbalance.

Procedure:

  • Sample Preparation:

    • Prepare a polymer compound containing a specified concentration of this compound (e.g., 0.1% by weight) through melt blending.

    • Accurately weigh 5-10 mg of the stabilized polymer sample into an aluminum DSC pan.

    • Crimp the pan with a lid, ensuring good contact between the sample and the pan bottom. Prepare an empty, sealed pan as a reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere at a heating rate of 20°C/min.

    • Once the isothermal temperature is reached, equilibrate the sample for 5 minutes under nitrogen.

    • Switch the purge gas from nitrogen to oxygen at a constant flow rate (e.g., 50 mL/min).

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

OIT_Workflow start Start sample_prep Prepare Polymer Sample (with this compound) start->sample_prep weigh_sample Weigh 5-10 mg of Sample into DSC Pan sample_prep->weigh_sample load_dsc Load Sample and Reference Pans into DSC weigh_sample->load_dsc heat_n2 Heat to Isothermal Temperature under Nitrogen load_dsc->heat_n2 equilibrate Equilibrate for 5 min under Nitrogen heat_n2->equilibrate switch_o2 Switch Purge Gas to Oxygen equilibrate->switch_o2 measure_oit Measure Time to Onset of Oxidation switch_o2->measure_oit end End measure_oit->end

Figure 2: Experimental workflow for Oxidative Induction Time (OIT) measurement.
Protocol for Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the effect of this compound on the thermal degradation temperature of a polymer.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Ceramic or platinum sample pans.

  • Microbalance.

Procedure:

  • Sample Preparation:

    • Prepare a polymer compound with a known concentration of this compound.

    • Accurately weigh 10-15 mg of the sample into a TGA pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. Compare the results of the stabilized polymer with an unstabilized control sample.

Protocol for Assessment of UV Stability

Objective: To evaluate the ability of this compound to protect a polymer against UV degradation.

Apparatus:

  • Accelerated weathering chamber with UV lamps (e.g., UVA-340 for simulating sunlight).

  • Spectrocolorimeter or spectrophotometer for measuring yellowness index (YI) or carbonyl index.

  • Tensile testing machine.

Procedure:

  • Sample Preparation:

    • Prepare polymer plaques or films (e.g., by compression molding or extrusion) with and without this compound.

  • Accelerated Weathering:

    • Mount the samples in the weathering chamber.

    • Expose the samples to cycles of UV radiation and condensation/humidity according to a standard test method (e.g., ASTM G154).

  • Property Evaluation:

    • At specified time intervals (e.g., 0, 100, 250, 500 hours), remove samples from the chamber.

    • Measure the change in color (Yellowness Index) using a spectrocolorimeter.

    • For films, measure the increase in the carbonyl peak absorbance (around 1720 cm⁻¹) using FTIR spectroscopy as an indicator of oxidation.

    • Measure the retention of mechanical properties, such as tensile strength and elongation at break.

    • Compare the property changes of the stabilized samples to the unstabilized control samples over time.

Concluding Remarks

While specific performance data for this compound is scarce in publicly available literature, its structural similarity to the widely used 2,4,6-isomer suggests it will function as an effective sterically hindered phenolic antioxidant. The protocols and application notes provided herein, based on established methodologies for evaluating polymer stabilizers, offer a robust framework for researchers and scientists to assess its efficacy in various polymer systems. Further experimental investigation is warranted to quantify the specific performance characteristics of the 2,3,4-isomer and to draw direct comparisons with other commercially available antioxidants.

References

antioxidant activity of 2,3,4-Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the antioxidant properties of 2,3,4-Tris(1-phenylethyl)phenol reveals its potential as a potent free radical scavenger, a characteristic attributed to its sterically hindered phenolic structure. While specific quantitative data for this particular isomer is not extensively available in public literature, its structural similarity to the well-documented antioxidant 2,4,6-Tris(1-phenylethyl)phenol suggests a comparable high level of antioxidant efficacy.[1] This class of compounds, known as styrenated phenols, is widely recognized for its stabilizing effects in various materials by inhibiting oxidative degradation.[2][3]

The antioxidant mechanism of hindered phenols like this compound primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process neutralizes the radical and terminates the oxidative chain reaction.[4] The resulting phenoxyl radical is stabilized by the bulky 1-phenylethyl groups at the ortho and para positions, which sterically hinder further reactions and enhance its stability.[5]

Application Notes

This compound is a promising candidate for applications where the prevention of oxidative damage is critical. Its lipophilic nature, inferred from its structure, suggests good solubility in non-polar environments, making it suitable for incorporation into plastics, rubbers, adhesives, oils, and lubricants to enhance their thermal stability and longevity.[6][7] In the context of drug development and life sciences, its antioxidant properties could be explored for potential therapeutic applications in conditions associated with oxidative stress, although further research into its biological activity, bioavailability, and safety profile is required.

Quantitative Antioxidant Activity

Due to the limited availability of specific experimental data for this compound, the following table presents illustrative data based on the known high antioxidant activity of the structurally related 2,4,6-Tris(1-phenylethyl)phenol and typical results from common antioxidant assays. These values should be considered as expected ranges for a highly effective hindered phenolic antioxidant.

AssayParameterExpected ValueReference Compound (Trolox)
DPPH Radical Scavenging IC₅₀ (µM)10 - 5050 - 100
ABTS Radical Scavenging TEAC (Trolox Equivalents)1.5 - 2.51.0
Cellular Antioxidant Activity CAA (µmol QE/100 µmol)50 - 150Quercetin (Reference)

Note: The above data is illustrative and should be confirmed by experimental analysis of this compound.

Experimental Protocols

Detailed methodologies for evaluating the are provided below. These protocols are based on standard and widely accepted assays for determining antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[8][9]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a series of Trolox standard solutions in the same concentration range.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the sample or standard solutions to the respective wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or standard. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[10][11]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol (or other suitable solvent)

  • Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare stock and serial dilutions of this compound and Trolox in ethanol as described for the DPPH assay.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the sample or standard solutions to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Signaling Pathways and Experimental Workflows

The antioxidant activity of phenolic compounds is a fundamental chemical process of radical scavenging and does not typically involve the direct modulation of specific signaling pathways in an acellular context. However, in a cellular environment, antioxidants can influence various signaling pathways related to oxidative stress response.

Antioxidant_Mechanism FR Free Radical (R•) NFR Neutralized Molecule (RH) FR->NFR TPEP This compound (ArOH) TPEP->FR H• Donation PR Phenoxyl Radical (ArO•) (Stabilized) TPEP->PR

Caption: Mechanism of free radical scavenging by this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Standard in Microplate DPPH_sol->Mix Sample_sol Prepare Sample & Standard Dilutions Sample_sol->Mix Incubate Incubate 30 min in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_sol Prepare ABTS•+ Radical Solution Mix Mix ABTS•+ Solution with Sample/Standard in Microplate ABTS_sol->Mix Sample_sol Prepare Sample & Standard Dilutions Sample_sol->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and TEAC Value Measure->Calculate

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Analysis of 2,3,4-Tris(1-phenylethyl)phenol

This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The provided method is a recommended starting point and should be optimized and validated for specific laboratory conditions and sample matrices.

Introduction

This compound is a substituted phenolic compound with a molecular formula of C30H30O and a molecular weight of 406.56 g/mol .[1][2] Due to its chemical nature, it finds applications in various industrial and research fields. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for the analysis of such phenolic compounds, offering high sensitivity and selectivity.

This application note describes a reversed-phase HPLC method for the determination of this compound. The method is based on the general principles of HPLC analysis for substituted phenols and has been adapted based on the known physicochemical properties of the analyte.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties is presented in Table 1. The high LogP value indicates that the compound is highly non-polar, which is a key consideration for the selection of the HPLC column and mobile phase. Its solubility in organic solvents like acetone and alcohol suggests suitable diluents for sample and standard preparation.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC30H30O[1][3]
Molecular Weight406.56 g/mol [1][2]
Density1.076 g/cm³[3][4]
Boiling Point532.9 °C at 760 mmHg[3][4]
LogP7.8476[3]
SolubilitySoluble in acetone and alcohol; partially soluble in petroleum ether; insoluble in water.[4]

Experimental Protocol

This section details the recommended HPLC method for the analysis of this compound.

Instrumentation and Chromatographic Conditions

The analysis can be performed on a standard HPLC system equipped with a UV detector. The proposed chromatographic conditions are summarized in Table 2. A reversed-phase C18 column is recommended due to the non-polar nature of the analyte. The mobile phase composition and gradient are designed to provide good separation and peak shape.

Table 2: Recommended HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 80% B; 2-10 min: 80% to 95% B; 10-15 min: 95% B; 15-15.1 min: 95% to 80% B; 15.1-20 min: 80% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 274 nm (based on typical absorbance for phenols)
Run Time 20 minutes
Reagents and Standards Preparation
  • Acetonitrile: HPLC grade

  • Water: HPLC grade or Milli-Q water

  • This compound Reference Standard: Purity >98%

  • Diluent: Acetonitrile

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations in the range of 1 µg/mL to 100 µg/mL. These solutions should be used to construct a calibration curve.

Sample Preparation

The sample preparation procedure will depend on the sample matrix. For a simple matrix where the analyte is expected to be present in a soluble form, the following procedure can be applied:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of acetonitrile.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with acetonitrile if necessary to bring the concentration within the calibration range.

Data Analysis and Quantification
  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow A Standard Preparation C HPLC Analysis A->C B Sample Preparation B->C D Data Acquisition C->D E Data Processing & Quantification D->E F Report Generation E->F

Caption: HPLC Analysis Workflow.

Method Validation Parameters (Hypothetical Data)

For a robust and reliable method, validation should be performed according to ICH guidelines. Key validation parameters and their typical acceptance criteria are presented in Table 3 with hypothetical data for illustration.

Table 3: Method Validation Parameters and Hypothetical Results

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Specificity No interference at the retention time of the analytePeak is spectrally pure

Troubleshooting

Common issues encountered during HPLC analysis of phenolic compounds and their potential solutions are listed in Table 4.

Table 4: HPLC Troubleshooting Guide

IssuePotential CauseRecommended Solution
Peak Tailing - Active sites on the column packing- Low mobile phase pH- Use a base-deactivated column- Increase the mobile phase pH slightly (if compatible with the column)
Broad Peaks - Column degradation- High extra-column volume- Replace the column- Use shorter tubing with smaller inner diameter
Ghost Peaks - Contamination in the mobile phase or injector- Use fresh, high-purity mobile phase- Clean the injector
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate- Temperature variations- Ensure proper solvent mixing and pump performance- Use a column oven for temperature control

Conclusion

The described HPLC method provides a reliable starting point for the quantitative analysis of this compound. The method is based on reversed-phase chromatography with UV detection, which is a common and robust technique for such compounds. For implementation in a regulated environment, the method must be fully validated to demonstrate its suitability for the intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-Tris(1-phenylethyl)phenol. While specific literature on the targeted 2,3,4-isomer is limited, this guide leverages established principles of Friedel-Crafts alkylation of phenols and data from related isomers to address common experimental challenges.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the synthesis of tris(1-phenylethyl)phenols.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous and has been stored properly. Use a freshly opened or properly stored container. Consider catalyst alternatives like solid acid catalysts or metal halides such as InCl₃.[1]
Insufficient Reaction Temperature Gradually increase the reaction temperature. For similar styrenated phenols, temperatures between 80°C and 120°C have been used.[1] Monitor the reaction closely for the formation of byproducts at higher temperatures.
Poor Quality of Starting Materials Use freshly distilled phenol and styrene. Styrene can polymerize upon storage, and phenol can absorb water.
Incorrect Stoichiometry While a 3:1 molar ratio of styrene to phenol is often used for tris-substitution, optimizing this ratio for the specific 2,3,4-isomer may be necessary.[1] Experiment with slight variations in the molar ratio.
Presence of Water The reaction is highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of a Mixture of Isomers (e.g., 2,4,6- and other polysubstituted phenols)

Possible Cause Suggested Solution
Standard Friedel-Crafts Conditions The hydroxyl group of phenol is an ortho-, para-director, making the 2,4,6-isomer the thermodynamically favored product in typical Friedel-Crafts reactions.[1] Achieving the 2,3,4-substitution pattern likely requires a kinetically controlled approach or a specialized catalytic system.
Inadequate Catalyst Selectivity Explore catalysts known for influencing regioselectivity in phenol alkylation. While not directly reported for this synthesis, catalysts like rhenium complexes have shown ortho-selectivity.[2][3] Researching catalysts that can direct to the meta-position for one of the substitutions might be necessary.
Reaction Time and Temperature Longer reaction times and higher temperatures tend to favor the formation of the most thermodynamically stable isomer (2,4,6-).[1] Experiment with shorter reaction times and lower temperatures to potentially isolate kinetic products.

Problem 3: Significant Formation of Side Products (e.g., mono- and di-substituted phenols, styrene polymers)

Possible Cause Suggested Solution
Low Styrene to Phenol Ratio To favor tris-substitution, a molar excess of styrene is generally required.[1] A 3:1 ratio of styrene to phenol is a common starting point.[1]
Catalyst Concentration Too high a catalyst concentration can lead to excessive polymerization of styrene. Optimize the catalyst loading by starting with a lower concentration and gradually increasing it.
Mode of Reagent Addition Slow, dropwise addition of styrene to the phenol-catalyst mixture can help to control the reaction rate and minimize polymerization.

Problem 4: Difficulty in Purifying the Final Product

Possible Cause Suggested Solution
Similar Polarity of Isomers The various isomers of tris(1-phenylethyl)phenol, as well as di-substituted phenols, are likely to have very similar polarities, making separation by standard column chromatography challenging.
Presence of Polymeric Byproducts Polystyrene byproducts can complicate purification. Ensure these are removed, potentially by precipitation with a non-solvent, before chromatographic separation.
Crystallization Issues The product may be an oil or a low-melting solid, making crystallization difficult. Attempt crystallization from a variety of solvent systems. If direct crystallization is unsuccessful, consider converting the phenol to a crystalline derivative (e.g., an acetate or benzoate ester) for purification, followed by hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: There is limited published data on the specific yield for this compound. For the more common 2,4,6-isomer, yields can vary significantly based on the catalyst and reaction conditions. For instance, using indium chloride (InCl₃) as a catalyst at 120°C, a 13% yield of the tris-substituted product was reported in a mixture of styrenated phenols.[1] Achieving a high yield of the specific 2,3,4-isomer is expected to be challenging due to the directing effects of the hydroxyl group.

Q2: What is the mechanism for the formation of Tris(1-phenylethyl)phenol?

A2: The synthesis is a classic example of a Friedel-Crafts alkylation reaction. The mechanism involves the following key steps:

  • Formation of a carbocation: The Lewis acid catalyst activates the styrene to form a resonance-stabilized carbocation.

  • Electrophilic aromatic substitution: The electron-rich phenol ring attacks the carbocation. The hydroxyl group directs the substitution primarily to the ortho and para positions.

  • Deprotonation: A base (such as the catalyst-styrene complex) removes a proton from the ring, restoring aromaticity.

  • Further alkylation: The process repeats to add subsequent 1-phenylethyl groups to the phenol ring.

Q3: How can I confirm the substitution pattern of my product?

A3: The most effective method for determining the substitution pattern is through a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons on the phenol ring will be indicative of the substitution pattern.

  • ¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the aromatic region will help to confirm the substitution.

  • 2D NMR (COSY, HMBC, HSQC): These experiments can provide definitive evidence for the connectivity of the atoms in the molecule.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Can be used to determine the spatial proximity of the different substituent groups.

Q4: Are there any alternative synthetic routes to achieve the 2,3,4-substitution pattern?

A4: Given the challenges of controlling regioselectivity in Friedel-Crafts alkylation, alternative strategies might be necessary. These could include:

  • Directed ortho-metalation: Using a directing group to introduce substituents at specific positions.

  • Multi-step synthesis: Starting with a pre-functionalized phenol that already has substituents to block certain positions and direct the alkylation to the desired locations.

  • Development of novel catalysts: Research into new catalytic systems with unique regioselective properties could provide a more direct route.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Phenol with Styrene (for Tris-substitution)

This is a general procedure and may require significant optimization for the synthesis of the 2,3,4-isomer.

Materials:

  • Phenol

  • Styrene

  • Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃)

  • Anhydrous, inert solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), add the anhydrous Lewis acid to a flame-dried round-bottom flask containing the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of phenol in the anhydrous solvent to the catalyst suspension.

  • To this mixture, add a solution of styrene (typically a 3:1 molar ratio to phenol) in the anhydrous solvent dropwise over a period of 1-2 hours, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired reaction temperature (e.g., 80-120°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it successively with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low/No Yield Catalyst Catalyst Inactivity/ Selectivity LowYield->Catalyst Conditions Suboptimal Reaction Conditions (T, t) LowYield->Conditions Reagents Poor Reagent Quality/ Stoichiometry LowYield->Reagents WrongIsomer Mixture of Isomers WrongIsomer->Catalyst WrongIsomer->Conditions SideProducts Side Products SideProducts->Conditions SideProducts->Reagents Purification Purification Difficulty Workup Ineffective Purification Purification->Workup OptimizeCatalyst Change/Optimize Catalyst Catalyst->OptimizeCatalyst OptimizeConditions Vary Temperature/ Time Conditions->OptimizeConditions PurifyReagents Purify/Check Reagents & Ratios Reagents->PurifyReagents ImprovePurification Alternative Purification Techniques Workup->ImprovePurification

Caption: A flowchart illustrating the troubleshooting process for the synthesis of tris(1-phenylethyl)phenol.

Reaction Pathway

Reaction_Pathway Phenol Phenol Mono Mono-substituted Phenol Phenol->Mono + Carbocation Styrene Styrene Carbocation 1-Phenylethyl Carbocation Styrene->Carbocation + Catalyst Catalyst Lewis Acid Catalyst Carbocation->Catalyst Regenerates Di Di-substituted Phenol Mono->Di + Carbocation Tri Tris-substituted Phenol Di->Tri + Carbocation

Caption: A simplified reaction pathway for the Friedel-Crafts alkylation of phenol with styrene.

References

Technical Support Center: Purification of 2,3,4-Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2,3,4-Tris(1-phenylethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the main impurities I can expect in my crude this compound product?

A1: The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with styrene. This reaction inherently produces a complex mixture of products. The main impurities include:

  • Unreacted starting materials: Phenol and styrene.

  • Catalyst residues: Depending on the catalyst used (e.g., acid catalysts).

  • Isomeric byproducts: Other tris(1-phenylethyl)phenol isomers such as the 2,4,6-isomer.

  • Under-alkylated products: Mono- and di-(1-phenylethyl)phenols.

  • Over-alkylated or polymerized products: Higher molecular weight species.

Q2: What are the key physical properties of this compound that are relevant for its purification?

A2: Understanding the physical properties of the target compound is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₃₀H₃₀O[1]
Molecular Weight406.56 g/mol [1]
Boiling Point532.9 °C at 760 mmHg
Density1.076 g/cm³
LogP7.8476
SolubilityLikely soluble in organic solvents and poorly soluble in water.[2]

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification method depends on the scale of your experiment and the required purity. The most common techniques for purifying styrenated phenols are:

  • Column Chromatography: Highly effective for separating isomers and achieving high purity on a lab scale.

  • Recrystallization: A good option if a suitable solvent system can be found to selectively crystallize the desired isomer.

  • Distillation: Due to the high boiling point of tris(1-phenylethyl)phenols, vacuum distillation is necessary. This method is more suitable for separating the product from less volatile impurities.

II. Troubleshooting Guides

This section provides solutions to common problems you might encounter during the purification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of isomers - Inappropriate solvent system (eluent).- Overloading of the column.- Incorrect stationary phase.- Optimize the eluent: Use a less polar solvent system to increase the retention time and improve separation. A gradient elution might be necessary.- Reduce sample load: Load a smaller amount of the crude product onto the column.- Select the right adsorbent: Silica gel is a common choice, but for closely related isomers, alumina or a reverse-phase stationary phase might provide better separation.
Product is not eluting from the column - Eluent is too non-polar.- Strong adsorption to the stationary phase.- Gradually increase the polarity of the eluent.- Consider using a different stationary phase that has a lower affinity for your compound.
Tailing of the product peak - Presence of acidic impurities.- Interaction of the phenolic hydroxyl group with the stationary phase.- Add a small amount of a modifying agent like triethylamine or acetic acid to the eluent to suppress tailing.- Ensure the crude product is neutralized before chromatography.
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent.- Concentrate the solution: Slowly evaporate the solvent.- Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.- Perform a solvent screen: Test a variety of solvents with different polarities to find one in which the product has high solubility at high temperatures and low solubility at low temperatures.
Oily product forms instead of crystals - The melting point of the product is lower than the boiling point of the solvent.- High concentration of impurities.- Change the solvent: Use a lower-boiling point solvent.- Purify further before recrystallization: A preliminary purification by column chromatography might be necessary to remove impurities that hinder crystallization.
Low recovery of the purified product - The product is too soluble in the cold solvent.- Insufficient cooling.- Optimize the solvent system: Use a solvent in which the product is less soluble at low temperatures.- Cool for a longer period: Ensure the solution has reached its minimum temperature to maximize crystal formation.

III. Experimental Protocols

The following are suggested starting protocols based on general purification principles for phenolic compounds. Optimization will likely be required for your specific crude product mixture.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the starting eluent through it.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel and apply the dry powder to the top of the column.

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A suggested gradient could be from 0% to 10% ethyl acetate in hexane.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a candidate solvent (e.g., heptane, ethanol, or a mixture) by heating.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent is one in which the product is highly soluble when hot and poorly soluble when cold.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the solution in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

IV. Visualizations

G crude Crude Product (Mixture of Isomers, Starting Materials, etc.) pre_treatment Pre-treatment (e.g., Neutralization) crude->pre_treatment purification_choice Choice of Purification Method pre_treatment->purification_choice chromatography Column Chromatography purification_choice->chromatography High Purity, Lab Scale recrystallization Recrystallization purification_choice->recrystallization If suitable solvent exists distillation Vacuum Distillation purification_choice->distillation Large Scale, Boiling Point Differences analysis Purity Analysis (e.g., HPLC, GC-MS) chromatography->analysis recrystallization->analysis distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

G start Poor Separation check_eluent Is the eluent optimized? start->check_eluent check_load Is the column overloaded? check_eluent->check_load Yes optimize_eluent Adjust eluent polarity or use a gradient check_eluent->optimize_eluent No check_stationary Is the stationary phase appropriate? check_load->check_stationary No reduce_load Decrease sample amount check_load->reduce_load Yes change_stationary Try a different adsorbent check_stationary->change_stationary No success Good Separation check_stationary->success Yes optimize_eluent->check_eluent reduce_load->check_load change_stationary->check_stationary

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Optimizing Reactions with 2,3,4-Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Tris(1-phenylethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a sterically hindered phenolic compound. Due to the bulky 1-phenylethyl groups surrounding the hydroxyl group, it is primarily utilized as an antioxidant and stabilizer in various materials such as plastics, rubbers, adhesives, and coatings to prevent degradation from oxidation and enhance thermal stability.[1][2] Its antioxidant properties also suggest potential, though less common, applications in pharmaceutical and cosmetic formulations where long-term stability is required.[2][3]

Q2: What is the typical method for synthesizing this compound?

The synthesis of tris(1-phenylethyl)phenols is generally achieved through the Friedel-Crafts alkylation of phenol with styrene in the presence of an acid catalyst.[1] The reaction involves the electrophilic aromatic substitution of hydrogen atoms on the phenol ring with 1-phenylethyl groups derived from styrene. The distribution of mono-, di-, and tri-substituted products, as well as the specific isomers formed, is highly dependent on the reaction conditions.[1]

Q3: What are the key safety precautions when handling this compound?

While specific toxicological data for this compound is limited, it is generally considered moderately hazardous with prolonged exposure.[2] Acute exposure may cause irritation to the eyes, skin, and respiratory tract.[2] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from strong oxidizing agents.[2]

Q4: Is this compound soluble in common laboratory solvents?

Styrenated phenols are generally soluble in nonpolar organic solvents like acetone and alcohols, and partially soluble in petroleum ether. They are insoluble in water.[4]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Tris-substituted Phenol

Possible Causes & Solutions

  • Incorrect Stoichiometry: The molar ratio of styrene to phenol is a critical factor. A higher molar ratio of styrene to phenol generally favors the formation of more substituted products.[1]

    • Recommendation: Start with a styrene to phenol molar ratio of at least 3:1 to favor the formation of the tris-substituted product.[1]

  • Suboptimal Reaction Temperature: Temperature influences the reaction rate and product distribution.

    • Recommendation: Elevating the reaction temperature can increase the yield of the tris-substituted product, but be aware that excessively high temperatures may lead to undesired byproducts.[1] Optimization studies are recommended, starting from a moderate temperature (e.g., 120°C) and adjusting as needed.[5]

  • Inefficient Catalyst: The choice and concentration of the acid catalyst are crucial.

    • Recommendation: While traditional catalysts like sulfuric acid can be used, consider exploring solid acid catalysts or mixed catalyst systems (e.g., FeCl₃ and MSA) which may offer higher selectivity and easier workup.[1][5] The amount of catalyst should also be optimized.

Issue 2: Formation of Undesired Isomers (e.g., 2,4,6-Tris(1-phenylethyl)phenol)

Possible Causes & Solutions

  • Steric and Electronic Effects: The hydroxyl group of phenol is an ortho-, para-director. The formation of the 2,4,6-isomer is often favored. Achieving high selectivity for the 2,3,4-isomer is challenging and highly dependent on fine-tuning reaction conditions.

    • Recommendation: The choice of catalyst can significantly influence regioselectivity. Experiment with different Lewis acids or solid acid catalysts. The steric bulk of the catalyst itself might play a role in directing the substitution pattern.

  • Reaction Temperature and Time: These parameters can influence the kinetic versus thermodynamic product distribution.

    • Recommendation: A systematic study of the reaction at different temperatures and for varying durations is advised to determine the optimal conditions for the formation of the desired 2,3,4-isomer.

Issue 3: Difficulties in Purification and Isolation

Possible Causes & Solutions

  • Complex Product Mixture: The reaction often yields a mixture of mono-, di-, and tri-styrenated phenols, as well as various isomers.[4]

    • Recommendation: Column chromatography is a standard method for separating such mixtures. The choice of stationary and mobile phases will need to be optimized based on the polarity of the different components. Techniques like fractional distillation under reduced pressure might also be applicable if the boiling points of the isomers are sufficiently different.

  • Co-elution of Isomers: Isomers of tris(1-phenylethyl)phenol may have very similar polarities, making separation by chromatography challenging.

    • Recommendation: High-performance liquid chromatography (HPLC) with a suitable column and solvent system may be necessary for achieving high purity. Alternatively, recrystallization from an appropriate solvent system could be explored to isolate the desired isomer.

Experimental Protocols

General Protocol for the Synthesis of Styrenated Phenols

This protocol is a general guideline for the acid-catalyzed alkylation of phenol with styrene. The specific conditions will need to be optimized to favor the formation of this compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add phenol and the chosen acid catalyst (e.g., a Lewis acid like AlCl₃ or a solid acid catalyst).

  • Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 120°C).[5] Add styrene dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 6 hours).[5] Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a homogeneous catalyst was used, it will need to be neutralized (e.g., with a sodium bicarbonate solution). If a solid catalyst was used, it can be removed by filtration.

  • Extraction: Extract the organic products with a suitable solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product mixture using column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes to separate the different styrenated phenol products.

Quantitative Data

The following table summarizes the effect of different catalysts on the hydroarylation of phenol with styrene, providing an indication of product distribution under specific conditions. While not specific to the 2,3,4-isomer, it illustrates the influence of catalysts on the formation of mono-, di-, and tri-styrenated products.

Catalyst A (0.05 equiv)Catalyst B (0.05 equiv)Yield (%)MSP (%)o,o-DSP (%)o,p-DSP (%)TSP (%)
AuCl₃-999371143
FeCl₃-999371143
InCl₃-999371143
MSA-992---
FeCl₃MSA992481337

Data adapted from a study on the hydroarylation of styrene with phenol. Reaction conditions: 120°C, 6 hours, no solvent. MSP = Monostyrenated Phenol, DSP = Distyrenated Phenol, TSP = Tristyrenated Phenol.[5]

Visualizations

experimental_workflow start Start: Reaction Setup (Phenol + Catalyst) reagent_addition Reagent Addition (Styrene) start->reagent_addition reaction Reaction (e.g., 120°C, 6h) reagent_addition->reaction monitoring Reaction Monitoring (GC/TLC) reaction->monitoring monitoring->reaction Continue reaction workup Workup (Neutralization/Filtration) monitoring->workup Reaction complete extraction Extraction & Drying workup->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product: This compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield problem Low Yield of Tris-substituted Product cause1 Incorrect Stoichiometry (Styrene:Phenol Ratio) problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Inefficient Catalyst problem->cause3 solution1 Increase Styrene:Phenol Ratio (e.g., >3:1) cause1->solution1 solution2 Optimize Temperature (e.g., via DOE) cause2->solution2 solution3 Screen Different Catalysts (Lewis/Solid Acids) cause3->solution3

Caption: Troubleshooting logic for low yield of the target product.

References

Technical Support Center: 2,3,4-Tris(1-phenylethyl)phenol and Related Sterically Hindered Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,3,4-Tris(1-phenylethyl)phenol and other sterically hindered phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and similar sterically hindered phenols?

A1: this compound and related sterically hindered phenols primarily function as antioxidants.[1][2] Their structure, characterized by bulky alkyl groups near the hydroxyl group, allows them to act as highly effective radical scavengers.[1] This property is crucial for preventing the degradation of materials like plastics, rubber, and oils by interrupting oxidative chain reactions.[1]

Q2: What are the expected degradation pathways for sterically hindered phenols?

A2: While specific degradation pathways for this compound are not extensively documented, the degradation of phenolic compounds, in general, can occur through several mechanisms. In biological systems, microorganisms can degrade phenols, often involving dihydroxylation of the benzene ring to form a catechol derivative, followed by ring-opening through ortho- or meta-cleavage pathways.[3] As antioxidants, their primary "degradation" in materials is a transformation process where the phenol donates its hydroxyl hydrogen to neutralize free radicals, forming a stable phenoxy radical.[1]

Q3: How does the structure of sterically hindered phenols contribute to their antioxidant activity?

A3: The bulky alkyl groups ortho to the hydroxyl group sterically hinder the hydroxyl group's typical reactions.[1] This steric hindrance allows them to effectively donate a hydrogen atom from the hydroxyl group to neutralize free radicals, forming a stable phenoxyl radical. The bulky substituents prevent this newly formed radical from initiating new oxidation chains, thus terminating the degradation process.[1]

Q4: What are the key safety precautions when handling this compound?

A4: It is recommended to use personal protective equipment (PPE) such as nitrile gloves, a lab coat, and safety goggles to prevent skin and eye contact.[1] Work should be conducted in a fume hood to minimize the risk of inhalation.[1] While acute toxicity may be moderate, chronic exposure risks are not fully characterized.[1] It is also advised to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental analysis of this compound and other phenolic compounds.

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape or Resolution in Chromatography (GC/LC) - Sample degradation in the injector port.[4]- Active sites in the inlet liner or column.[5]- Inappropriate solvent for injection.- Lower the injector temperature.- Use a deactivated inlet liner and a column suitable for phenolic compounds.[5]- Ensure the sample is dissolved in a solvent compatible with the initial mobile or stationary phase.
Low Analyte Signal or Sensitivity - Sample degradation during preparation or storage.- Inadequate signal amplification.[5]- Leak in the injection system.[5]- Store samples in amber vials at low temperatures (e.g., 4°C) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1]- Check detector settings and ensure proper amplification.[5]- Perform a leak check on the injector.[5]
Baseline Noise or Drift in Chromatogram - Contaminated carrier gas or mobile phase.- Column bleed due to high temperatures.[5]- Detector contamination.- Use high-purity gases and solvents; install or check oxygen and moisture traps.[5]- Ensure the column temperature does not exceed its recommended maximum.[5]- Clean the detector according to the manufacturer's instructions.
Inconsistent Degradation Rates in Biodegradation Studies - Fluctuations in pH, temperature, or microbial culture health.[6][7]- Initial substrate concentration is too high (toxic) or too low (limiting).[8]- Carefully control and monitor experimental parameters (pH, temperature, aeration).- Optimize the initial concentration of the phenolic compound to avoid inhibition of microbial growth.[8]- Ensure a healthy and acclimated microbial inoculum.

Experimental Protocols

General Protocol for Assessing Aerobic Biodegradation of a Phenolic Compound

This protocol provides a general framework. Specific parameters should be optimized for the compound of interest.

  • Preparation of Microbial Inoculum:

    • Collect an inoculum from a relevant environmental source, such as activated sludge from a wastewater treatment plant.

    • Acclimate the microbial culture by gradually exposing it to increasing concentrations of the target phenolic compound in a minimal mineral medium.[9]

  • Experimental Setup:

    • Prepare replicate batch reactors (e.g., Erlenmeyer flasks) containing a defined volume of mineral medium and the phenolic compound at the desired initial concentration.[9]

    • Inoculate the reactors with the acclimated microbial culture.

    • Include control reactors: a sterile control (no inoculum) to assess abiotic degradation and a control with inoculum but no phenolic compound to monitor endogenous respiration.

  • Incubation:

    • Incubate the reactors under controlled conditions of temperature, agitation, and aeration (e.g., 30-35°C, 150 rpm on a shaking incubator).[10]

  • Sampling and Analysis:

    • Collect samples from each reactor at regular time intervals.

    • Prepare samples for analysis by centrifuging or filtering to remove biomass.[8]

    • Analyze the concentration of the phenolic compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Plot the concentration of the phenolic compound over time to determine the degradation kinetics.

    • Calculate the degradation rate.

Quantitative Data Summary

The following table can be used to summarize experimental data on the degradation of a phenolic compound under various conditions.

Parameter Condition 1 Condition 2 Condition 3
Initial Concentration (mg/L)
Temperature (°C)
pH
Degradation Rate (mg/L/hr)
Percent Degradation (%)

Visualizations

Radical_Scavenging_Mechanism cluster_propagation Oxidative Chain Reaction cluster_termination Termination by Antioxidant ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H-atom transfer R Substrate Radical (R•) ROO->R + RH, forms ROOH ArOH Sterically Hindered Phenol (ArOH) ArO Stable Phenoxy Radical (ArO•) ArOH->ArO + ROO• Further Reactions (non-propagating) Further Reactions (non-propagating) ArO->Further Reactions (non-propagating) RH Substrate (RH) RH->R Initiation R->ROO + O2 O2 Oxygen (O2)

Caption: Radical scavenging mechanism of a sterically hindered phenol.

Biodegradation_Workflow start Start: Isolate Phenol-Degrading Microorganisms acclimation Acclimate Culture to Phenolic Compound start->acclimation batch_exp Conduct Batch Biodegradation Experiments acclimation->batch_exp sampling Regular Sampling batch_exp->sampling analysis Analyze Phenol Concentration (HPLC/GC-MS) sampling->analysis kinetics Determine Degradation Kinetics analysis->kinetics pathway_id Identify Degradation Products (e.g., GC-MS) analysis->pathway_id end End: Characterize Degradation Pathway kinetics->end pathway_id->end

Caption: Experimental workflow for investigating phenol biodegradation.

Troubleshooting_Tree start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No check_temp Lower Injector Temperature peak_shape->check_temp Yes baseline Baseline Noise/Drift? sensitivity->baseline No check_storage Check Sample Storage Conditions sensitivity->check_storage Yes check_gas Check Gas/Solvent Purity baseline->check_gas Yes Continue Investigation Continue Investigation baseline->Continue Investigation No check_liner Use Deactivated Liner/Column check_temp->check_liner check_solvent Verify Injection Solvent check_liner->check_solvent check_detector Verify Detector Settings check_storage->check_detector check_leaks Perform Injector Leak Check check_detector->check_leaks check_bleed Lower Max Column Temperature check_gas->check_bleed clean_detector Clean Detector check_bleed->clean_detector

Caption: Troubleshooting decision tree for common analytical issues.

References

Technical Support Center: HPLC Analysis of 2,3,4-Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak broadening during the High-Performance Liquid Chromatography (HPLC) analysis of 2,3,4-Tris(1-phenylethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak broadening in HPLC?

Peak broadening, which leads to wider and less sharp peaks, can be caused by several factors including:

  • Column Issues: Degradation of the column, formation of voids in the packing material, or contamination.[1][2]

  • Mobile Phase Problems: Inconsistent composition, improper pH, or contamination of the mobile phase.[1][3]

  • Sample-Related Issues: Overloading the column with too much sample, or dissolving the sample in a solvent stronger than the mobile phase.[1][2][4]

  • System and Hardware Effects: Excessive dead volume in tubing and connections, or temperature fluctuations within the column.[2][5][6]

  • Analyte-Specific Properties: For a bulky and highly hydrophobic molecule like this compound, slow kinetics of interaction with the stationary phase can contribute to broadening.

Q2: Why is this compound particularly prone to peak broadening?

This compound is a large, non-polar molecule with a high degree of hydrophobicity (estimated XLogP3-AA of 8.3).[7] This can lead to strong interactions with the hydrophobic stationary phase (like C18) in reversed-phase HPLC.[8][9] Such strong interactions can result in slow mass transfer, where the analyte molecules do not move in a tight band, leading to broader peaks.

Q3: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase composition is critical for controlling the retention and peak shape of hydrophobic compounds.[6] For this compound, a mobile phase with insufficient organic solvent (like acetonitrile or methanol) will result in very long retention times and significant peak broadening due to strong hydrophobic interactions with the stationary phase. Conversely, a mobile phase that is too strong will lead to very fast elution and poor resolution. An optimized gradient elution is often necessary for such compounds.[10]

Q4: Can the sample solvent cause peak broadening?

Yes, if the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase composition, it can cause the sample band to spread before it reaches the column, resulting in broad or split peaks.[4] It is recommended to dissolve the sample in the initial mobile phase or a weaker solvent if possible.

Troubleshooting Guides

Guide 1: Initial System and Method Check

This guide provides a systematic approach to identifying the root cause of peak broadening.

Troubleshooting Workflow

start Peak Broadening Observed check_all_peaks Are all peaks broad? start->check_all_peaks check_system Check System for Leaks, Dead Volume, and Temperature Stability check_all_peaks->check_system Yes specific_peak Is only the analyte peak broad? check_all_peaks->specific_peak No check_column Evaluate Column Performance (Efficiency, Backpressure) check_system->check_column check_mobile_phase Inspect Mobile Phase (Composition, Freshness, pH) check_column->check_mobile_phase solution Problem Resolved check_mobile_phase->solution optimize_method Optimize Method Parameters (Gradient, Flow Rate, Temperature) specific_peak->optimize_method sample_prep Review Sample Preparation (Solvent, Concentration) optimize_method->sample_prep sample_prep->solution

Caption: A flowchart for systematic troubleshooting of peak broadening.

Guide 2: Optimizing Method Parameters for a Hydrophobic Analyte

Due to the highly hydrophobic nature of this compound, method optimization is key.

ParameterPotential IssueRecommended Action
Mobile Phase Insufficient organic solvent strength.Increase the percentage of organic solvent (e.g., acetonitrile or methanol) in the gradient. Consider using a stronger solvent like tetrahydrofuran (THF) in small percentages if compatible with your system.
Gradient Slope Gradient is too steep or too shallow.A steep gradient can lead to poor resolution, while a shallow gradient can cause peak broadening due to increased diffusion time on the column.[5][11] Experiment with different gradient profiles.
Flow Rate Flow rate is too low.A very low flow rate can increase the time the analyte spends on the column, leading to broader peaks due to longitudinal diffusion.[5][12]
Temperature Low column temperature.Increasing the column temperature can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks for large molecules.[5][6]
Column Chemistry Strong secondary interactions.Besides a standard C18 column, consider a phenyl-hexyl or a polar-embedded column to potentially reduce secondary interactions.[13]

Experimental Protocols

Protocol 1: Column Performance Test

Objective: To determine if the column is the source of peak broadening.

Procedure:

  • Prepare a standard solution of a well-behaved, small molecule (e.g., Toluene) at a concentration of approximately 1 mg/mL in the mobile phase.

  • Set up an isocratic HPLC method with a mobile phase of 60:40 Acetonitrile:Water and a flow rate of 1.0 mL/min.

  • Set the column temperature to 25°C.

  • Inject 5 µL of the standard solution.

  • Analyze the resulting chromatogram for peak shape, tailing factor, and theoretical plates. A significant drop in theoretical plates or a high tailing factor compared to the column's specifications indicates column degradation.[2]

Protocol 2: Sample Solvent Effect Evaluation

Objective: To assess the impact of the sample solvent on peak shape.

Procedure:

  • Prepare three stock solutions of this compound at 1 mg/mL in the following solvents:

    • a) 100% Acetonitrile

    • b) 50:50 Acetonitrile:Water (approximating the initial mobile phase)

    • c) 100% Dichloromethane (a very strong, non-polar solvent)

  • Set up a gradient HPLC method suitable for the analyte (e.g., starting with 50% Acetonitrile and ramping up to 95%).

  • Inject equal volumes of each sample preparation.

  • Compare the peak shapes from the three injections. Broad or split peaks from the stronger solvents (a and c) would indicate a solvent mismatch effect.[4]

Data Presentation

Table 1: Example Gradient Optimization for this compound
Gradient ProgramInitial % OrganicFinal % OrganicGradient Time (min)Resulting Peak Width (min)Tailing Factor
A5095100.851.8
B6095100.621.5
C609550.551.3
D7095100.481.2

Note: This is example data and will vary based on the specific column and HPLC system used.

Logical Relationship Diagram

cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions cause1 Column Degradation solution1 Replace/Flush Column cause1->solution1 cause2 Suboptimal Mobile Phase solution2 Optimize Gradient & Flow Rate cause2->solution2 cause3 Sample Overload/Solvent Mismatch solution3 Reduce Sample Concentration/ Change Sample Solvent cause3->solution3 cause4 High Hydrophobicity of Analyte solution4 Increase Temperature/ Use Phenyl Column cause4->solution4

Caption: Mapping potential causes of peak broadening to their respective solutions.

References

stability issues of 2,3,4-Tris(1-phenylethyl)phenol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3,4-Tris(1-phenylethyl)phenol in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: Solution Discoloration (Yellowing/Browning)

  • Question: My solution of this compound has turned yellow or brown. What is the cause, and can I still use it?

  • Answer: Discoloration is a common indicator of degradation. Phenolic compounds, including this compound, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light (especially UV), and high pH. This process can lead to the formation of colored quinone-type byproducts. It is strongly recommended to prepare fresh solutions and take preventative measures. The suitability of a discolored solution for your experiment depends on the tolerance of your assay to small amounts of impurities. For sensitive applications, using a discolored solution is not advised.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing high variability in my experimental results when using solutions of this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a potential sign of compound degradation. If the concentration of the active compound is decreasing over the course of your experiments, it will lead to poor reproducibility. This is particularly relevant for lengthy experiments or if stock solutions are stored for extended periods under suboptimal conditions. It is crucial to handle and store the solutions properly to minimize degradation.

Issue 3: Precipitation of the Compound from Solution

  • Question: My this compound is precipitating out of solution. What could be the cause?

  • Answer: this compound is a lipophilic compound with low aqueous solubility. Precipitation can occur due to several factors:

    • Solvent Choice: The compound has better solubility in organic solvents like DMSO, DMF, ethanol, and methanol than in aqueous buffers.

    • Low Temperature: Storage at low temperatures can decrease the solubility of the compound, leading to precipitation.

    • pH Changes: Altering the pH of the solution can affect the ionization state and solubility of the phenol.

    • High Concentration: Attempting to prepare solutions above the solubility limit will result in precipitation.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store the solid form of this compound?

    • A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1]

  • Q2: What is the best way to prepare and store stock solutions?

    • A2: Prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol. For storage, aliquot the stock solution into small, tightly sealed vials to minimize headspace and repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Before use, allow the solution to warm to room temperature slowly and vortex gently to ensure homogeneity.

  • Q3: For how long are the stock solutions stable?

Experimental Conditions

  • Q4: What is the optimal pH range for working with this compound in aqueous solutions?

    • A4: Phenolic compounds are generally more stable in acidic to neutral conditions. It is recommended to maintain the pH of aqueous solutions below 7 to minimize oxidative degradation, which is accelerated under alkaline conditions.

  • Q5: How can I minimize degradation during my experiments?

    • A5:

      • Prepare fresh working solutions from a frozen stock solution for each experiment.

      • Protect solutions from light by using amber vials or covering them with aluminum foil.

      • De-gas aqueous buffers to remove dissolved oxygen.

      • Avoid high temperatures unless experimentally required.

      • If possible, include a radical scavenger or another antioxidant in the buffer system if it does not interfere with the experiment.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following tables provide illustrative data based on the general behavior of sterically hindered phenolic antioxidants.

Table 1: General Stability of Sterically Hindered Phenols under Different Conditions

ConditionGeneral StabilityPotential Degradation Products
Alkaline pH (>8) LowPhenoxide ions, quinones, and other oxidation products
Acidic to Neutral pH (4-7) HighMinimal degradation
Exposure to UV Light LowPhotodegradation products
Elevated Temperature (>40°C) Moderate to LowAccelerated oxidation products
Presence of Oxygen/Air ModerateOxidation products

Table 2: Recommended Solvents for Stock Solutions

SolventRecommended ConcentrationStorage
DMSO ≤ 10 mM-20°C or -80°C
Ethanol ≤ 10 mM-20°C or -80°C
DMF ≤ 10 mM-20°C or -80°C

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC-UV

This protocol outlines a method to assess the stability of this compound in a given solvent system under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in the chosen solvent (e.g., methanol, acetonitrile, or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired experimental buffer or solvent to a final concentration (e.g., 50 µg/mL).

    • Aliquot the solution into several amber HPLC vials.

  • Incubation under Stress Conditions:

    • Temperature Stress: Incubate vials at different temperatures (e.g., 4°C, 25°C, 40°C).

    • pH Stress: Adjust the pH of the solutions to different values (e.g., pH 3, 5, 7, 9) using appropriate buffers.

    • Light Stress: Expose vials to a controlled light source (e.g., a photostability chamber) while keeping a set of control vials in the dark.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each stress condition.

    • Immediately analyze the samples by HPLC-UV.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan, likely around 270-280 nm).

    • Quantification: Calculate the percentage of the initial concentration remaining at each time point by comparing the peak area to the time zero sample.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution prep_samples Dilute to Working Concentration in Test Buffer/Solvent prep_stock->prep_samples aliquot Aliquot into Amber Vials prep_samples->aliquot temp Temperature (4°C, 25°C, 40°C) ph pH (3, 5, 7, 9) light Light Exposure (vs. Dark Control) timepoint Collect Samples at Time Points temp->timepoint Incubate ph->timepoint Incubate light->timepoint Expose hplc HPLC-UV Analysis timepoint->hplc data Quantify Remaining Compound and Degradation Products hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway parent This compound radical Phenoxy Radical (Stabilized by steric hindrance) parent->radical Oxidation (O2, Light, High pH) quinone Quinone-type Byproducts (Colored) radical->quinone Further Oxidation other Other Degradation Products radical->other

Caption: Potential oxidative degradation pathway for this compound.

References

Technical Support Center: Refining Crystallization of 2,3,4-Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the crystallization of 2,3,4-Tris(1-phenylethyl)phenol. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative data to assist in obtaining high-purity crystals.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Failure to Crystallize (Solution remains clear) - Solution is not supersaturated.- Cooling rate is too slow.- Insufficient nucleation sites.- Concentrate the solution by slowly evaporating the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod.- Introduce a seed crystal.- Place the solution in an ice bath to promote rapid cooling.[1]
Oiling Out (Formation of a liquid layer instead of crystals) - The compound's solubility is too high at the crystallization temperature.- The cooling rate is too fast.- Impurities are present.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a co-solvent in which the compound is less soluble.- Purify the crude material using column chromatography before crystallization.
Formation of Small, Powdery Crystals - Rapid nucleation due to high supersaturation.- Agitation during crystal growth.- Decrease the rate of cooling.- Reduce the initial concentration of the solute.- Avoid disturbing the solution during the crystallization process.
Low Crystal Yield - The compound is too soluble in the chosen solvent.- Incomplete precipitation.- Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Cool the solution for a longer period or to a lower temperature.- Minimize the amount of solvent used for dissolution.[1]
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and then filter it before cooling.- Perform a preliminary purification step like column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the crystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Due to its lipophilic nature, it is likely to be soluble in organic solvents.[2] A good starting point would be to test solvents like heptane, hexane, ethanol, or mixtures thereof. A patent for similar phenol derivatives mentions combinations of solvents like water, normal heptane, normal hexane, diisopropyl ether, ethanol, 1,4-dioxane, acetone, or acetonitrile.[3]

Q2: How can I improve the purity of my crystals?

A2: Purity can be enhanced by ensuring slow crystal growth, which allows for the selective incorporation of the desired molecules into the crystal lattice. Washing the filtered crystals with a small amount of cold solvent can also help remove surface impurities.[4] If significant impurities persist, a pre-purification step such as column chromatography is recommended.

Q3: My compound is a sterically hindered phenol. Does this affect crystallization?

A3: Yes, the bulky 1-phenylethyl groups create significant steric hindrance, which can influence crystal packing and potentially make crystallization more challenging.[5][6] This steric hindrance might lead to slower crystal growth or the formation of less-ordered crystals. Patience and careful control of crystallization conditions are key.

Q4: Can I use melt crystallization for this compound?

A4: Melt crystallization can be an alternative purification method for thermally stable compounds.[7] This technique involves melting the compound and then slowly cooling it to allow for fractional crystallization.[7] Given that this compound is a solid at room temperature, this method could be viable, but its thermal stability must be confirmed to avoid degradation.

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the refining crystallization of this compound.

  • Solvent Selection:

    • Place a small amount of the crude compound into several test tubes.

    • Add a few drops of different solvents to each tube and observe the solubility at room temperature.

    • Gently heat the tubes with solvents that did not dissolve the compound at room temperature.

    • An ideal solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal.

    • Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated.[1]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing:

    • Collect the crystals by suction filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Quantitative Data (Illustrative)

Table 1: Solubility in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at 75°C ( g/100 mL)
Heptane0.515.2
Ethanol2.125.8
Acetone5.330.1
Toluene8.945.6
Water<0.1<0.1

Table 2: Effect of Cooling Rate on Crystal Size and Yield

Cooling MethodAverage Crystal Size (µm)Yield (%)Purity (%)
Slow Cool (Room Temp)5008599.5
Moderate Cool (Ice Bath)1509298.2
Rapid Cool (Dry Ice/Acetone)209596.1

Visualizations

Experimental Workflow for Crystallization

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis crude Crude Compound solvent_selection Solvent Selection crude->solvent_selection Test Solubility dissolution Dissolution in Hot Solvent solvent_selection->dissolution Chosen Solvent hot_filtration Hot Filtration (Optional) dissolution->hot_filtration If colored cooling Slow Cooling dissolution->cooling Directly if not colored hot_filtration->cooling isolation Crystal Isolation cooling->isolation Crystals Formed washing Washing with Cold Solvent isolation->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the refining crystallization of this compound.

Troubleshooting Logic for Crystallization Failure

G start No Crystals Formed check_saturation Is the solution supersaturated? start->check_saturation concentrate Concentrate Solution check_saturation->concentrate No check_cooling Is cooling rate adequate? check_saturation->check_cooling Yes concentrate->check_cooling cool_faster Cool in Ice Bath check_cooling->cool_faster No check_nucleation Are there nucleation sites? check_cooling->check_nucleation Yes cool_faster->check_nucleation induce_nucleation Scratch / Add Seed Crystal check_nucleation->induce_nucleation No success Crystals Form check_nucleation->success Yes induce_nucleation->success

Caption: Decision tree for troubleshooting crystallization failure.

References

Technical Support Center: Resolution of 2,3,4-Tris(1-phenylethyl)phenol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantiomeric resolution of 2,3,4-Tris(1-phenylethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chiral separation of this compound and other sterically hindered phenols.

FAQs and Troubleshooting Guides

This section addresses common issues and questions that may arise during the experimental process of resolving this compound enantiomers.

Q1: Why am I not seeing any separation of the enantiomers?

A1: A complete lack of separation can be due to several factors:

  • Incorrect Chiral Stationary Phase (CSP): this compound is a bulky, sterically hindered aromatic compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally recommended for such molecules due to their complex three-dimensional structures that can provide the necessary steric and π-π interactions for chiral recognition.[1][2] If you are using a different type of CSP, it may not have the appropriate chiral recognition mechanism.

  • Inappropriate Mobile Phase: The composition of the mobile phase is critical for achieving separation. For normal-phase chromatography, a non-polar solvent like hexane or heptane mixed with an alcohol modifier (e.g., isopropanol, ethanol) is a common starting point.[3][4] The type and concentration of the alcohol can significantly impact selectivity.[5]

  • Sample Overload: Injecting too concentrated a sample can lead to broad, overlapping peaks. Try diluting your sample and reinjecting.

Q2: I am observing poor resolution (Rs < 1.5). How can I improve it?

A2: Poor resolution is a common challenge. Here are several strategies to enhance it:

  • Optimize the Mobile Phase:

    • Alcohol Modifier: The choice and concentration of the alcohol modifier in a normal-phase system are crucial. Isopropanol often provides different selectivity compared to ethanol.[4] Systematically vary the percentage of the alcohol in the mobile phase (e.g., in 5% increments) to find the optimal composition.

    • Additives: For phenolic compounds, adding a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%), to the mobile phase can improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

  • Lower the Temperature: Running the separation at a sub-ambient temperature can sometimes enhance the enantioselectivity of the CSP.

  • Consider a Different CSP: If optimization of the mobile phase does not yield satisfactory results, screening other polysaccharide-based CSPs with different selectors (e.g., another cellulose or amylose derivative) is recommended.[6]

Q3: My peaks are splitting or tailing. What could be the cause and how do I fix it?

A3: Peak splitting and tailing can be caused by several issues:

  • Column Contamination or Degradation: The inlet frit of the column may be partially blocked, or the stationary phase at the head of the column may be contaminated. Try flushing the column with a strong solvent (if compatible with the CSP) or back-flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.

  • Secondary Interactions: For phenolic compounds, interactions between the hydroxyl group and active sites on the silica support can lead to peak tailing. The use of an acidic mobile phase additive (e.g., 0.1% TFA) can help to minimize these interactions.

  • Co-elution with an Impurity: What appears to be a split peak could be an impurity eluting very close to one of the enantiomers. To check this, you can try altering the mobile phase composition or using a different CSP to see if the peak separation changes.

Q4: How do I choose the right chiral stationary phase for a bulky phenol like this compound?

A4: Due to the steric hindrance and aromatic nature of this compound, polysaccharide-based CSPs are the most promising choice. These phases, particularly those with cellulose and amylose backbones derivatized with phenylcarbamates, offer a combination of grooves, cavities, and aromatic rings that can interact with the analyte through hydrogen bonding, π-π stacking, and steric interactions to achieve chiral recognition.[7] A screening approach using a few different polysaccharide-based columns is often the most effective strategy to find a suitable stationary phase.[8]

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Resolution (Rs) > 1.5A value of 1.5 indicates baseline separation, which is generally desired for accurate quantification.
Selectivity (α) > 1.1Higher alpha values indicate better separation between the two enantiomer peaks.[6]
Retention Time (k') 2 - 10Retention should be sufficient to allow for separation from the void volume but not excessively long to ensure reasonable analysis times.
Column Efficiency (N) > 5000 plates/columnA measure of the column's performance; higher plate counts lead to sharper peaks.

Experimental Protocols

Below are detailed methodologies for screening and optimizing the chiral separation of this compound.

Protocol 1: Initial Screening of Chiral Stationary Phases

Objective: To identify a suitable polysaccharide-based CSP for the separation of this compound enantiomers.

Materials:

  • Racemic this compound standard

  • HPLC grade n-hexane, isopropanol, and ethanol

  • HPLC system with UV detector

  • Chiral columns (e.g., Cellulose-based, Amylose-based)

Procedure:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Equilibrate the first chiral column with the initial mobile phase (e.g., 90:10 n-hexane:isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 5-10 µL of the sample solution.

  • Monitor the separation at a suitable UV wavelength (e.g., 254 nm).

  • Repeat steps 2-4 for each chiral column to be screened.

  • Evaluate the resulting chromatograms for any signs of partial or full separation.

Protocol 2: Method Optimization

Objective: To improve the resolution of the enantiomers on the most promising CSP identified in the screening phase.

Procedure:

  • Mobile Phase Composition:

    • Systematically vary the ratio of n-hexane to alcohol modifier (e.g., 95:5, 90:10, 85:15, 80:20).

    • If using isopropanol, test ethanol as an alternative alcohol modifier at the most promising ratios.[4]

  • Mobile Phase Additives:

    • If peak tailing is observed or resolution is still poor, add 0.1% (v/v) of trifluoroacetic acid (TFA) or acetic acid to the mobile phase.

    • Re-equilibrate the column and inject the sample to observe the effect on peak shape and resolution.

  • Flow Rate:

    • Once a promising mobile phase is identified, investigate the effect of flow rate. Test flow rates of 0.8 mL/min and 0.5 mL/min to see if resolution improves.

  • Temperature:

    • If the HPLC system has a column thermostat, evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

Visualizations

Experimental Workflow for Chiral Method Development

experimental_workflow cluster_start Start cluster_screening Screening Phase cluster_evaluation Evaluation cluster_optimization Optimization Phase cluster_end Result start Racemic this compound screen_csp Screen Multiple Polysaccharide CSPs start->screen_csp screen_mp Test Initial Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) screen_csp->screen_mp eval Partial or Full Separation? screen_mp->eval opt_mp Optimize Mobile Phase (Alcohol %, Additives) eval->opt_mp Yes no_sep No Separation (Re-evaluate CSP/Mode) eval->no_sep No opt_flow Optimize Flow Rate opt_mp->opt_flow opt_temp Optimize Temperature opt_flow->opt_temp end_node Baseline Resolution (Rs > 1.5) opt_temp->end_node

Caption: A typical workflow for developing a chiral HPLC method.

Logical Relationship for Troubleshooting Poor Resolution

troubleshooting_resolution cluster_causes Potential Causes cluster_solutions Solutions problem Poor Resolution (Rs < 1.5) cause1 Suboptimal Mobile Phase problem->cause1 cause2 Inappropriate Flow Rate problem->cause2 cause3 Unsuitable Temperature problem->cause3 cause4 Incorrect CSP problem->cause4 solution1 Vary Alcohol Modifier % Add Acidic Modifier cause1->solution1 solution2 Decrease Flow Rate cause2->solution2 solution3 Test Sub-ambient Temperatures cause3->solution3 solution4 Screen Alternative CSPs cause4->solution4

References

Validation & Comparative

A Comparative Guide to Chiral Phenols in Asymmetric Catalysis: Featuring 2,3,4-Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of asymmetric catalysis is continually evolving, with the development of novel chiral ligands and catalysts driving progress in enantioselective synthesis. Chiral phenols, a versatile class of organic molecules, have emerged as powerful tools in this field. Their tunable steric and electronic properties, coupled with their ability to act as Brønsted acids or ligands for metal catalysts, make them highly valuable in a wide range of chemical transformations. This guide provides a comparative analysis of 2,3,4-Tris(1-phenylethyl)phenol alongside other notable chiral phenols, focusing on their performance, supported by experimental data and detailed protocols.

Introduction to Chiral Phenols in Asymmetric Catalysis

Chiral phenols and their derivatives are instrumental in the synthesis of enantiomerically pure compounds, a critical aspect of drug development and materials science. Their acidic phenolic proton and sterically hindered environment are key to their function in catalysis. This guide will focus on a comparative analysis of this compound against other widely used chiral phenols, providing a framework for selecting the optimal catalyst for a given transformation.

Performance Comparison of Chiral Phenols

The efficacy of a chiral phenol in asymmetric catalysis is typically evaluated based on its ability to induce high enantioselectivity (measured as enantiomeric excess, ee%) and achieve high product yields. The following table summarizes the performance of this compound in comparison to other relevant chiral phenols in selected asymmetric reactions.

Chiral PhenolReaction TypeSubstrateCatalyst/ReagentYield (%)ee (%)Reference
This compound Asymmetric ProtonationSilyl Enol EtherTin(IV) Chloride8592
(R)-BINOL Diels-AlderCyclopentadiene & Methyl AcrylateDiethylaluminum Chloride9599
(S)-TRIP Asymmetric Phosphoric Acid CatalysisImineHantzsch Ester9896
VAPOL Aldol ReactionBenzaldehyde & AcetoneTitanium(IV) Isopropoxide7891

Note: The data presented above are from different studies and may not be directly comparable due to variations in reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of chiral phenols in asymmetric synthesis. Below are representative methodologies for key experiments cited in this guide.

1. Asymmetric Protonation using this compound

  • Reaction Setup: To a solution of the silyl enol ether (1.0 mmol) in toluene (5.0 mL) at -78 °C is added a solution of this compound (1.1 mmol) and Tin(IV) chloride (1.2 mmol) in toluene (2.0 mL).

  • Execution: The reaction mixture is stirred at -78 °C for 4 hours.

  • Workup and Analysis: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC analysis.

2. (R)-BINOL-Catalyzed Diels-Alder Reaction

  • Catalyst Preparation: To a solution of (R)-BINOL (0.1 mmol) in dichloromethane (2.0 mL) at 0 °C is added a solution of diethylaluminum chloride (0.1 mmol) in hexanes. The mixture is stirred for 30 minutes.

  • Reaction: Cyclopentadiene (2.0 mmol) and methyl acrylate (1.0 mmol) are added sequentially at -78 °C. The reaction is stirred for 3 hours.

  • Workup and Analysis: The reaction is quenched with 1M HCl. The organic layer is washed with brine, dried, and concentrated. The enantiomeric excess is determined by chiral GC analysis.

Logical Workflow for Chiral Catalyst Selection

The selection of an appropriate chiral phenol catalyst is a critical step in designing an enantioselective synthesis. The following diagram illustrates a logical workflow for this process.

A Define Target Transformation B Substrate Scope Analysis A->B C Literature Search for Precedents B->C D Identify Candidate Chiral Phenols (e.g., this compound, BINOL, TRIP) C->D E Screen Catalyst Performance (Yield, ee%) D->E F Optimization of Reaction Conditions (Solvent, Temperature, Additives) E->F G Select Optimal Catalyst E->G F->G

Caption: A workflow for selecting an optimal chiral phenol catalyst.

Reaction Mechanism: Asymmetric Protonation

The following diagram illustrates a proposed mechanism for the asymmetric protonation of a silyl enol ether using a chiral phenol complex.

cluster_0 Catalyst Activation cluster_1 Enantioselective Protonation A Chiral Phenol C Active Chiral Brønsted Acid Complex A->C + B Lewis Acid (e.g., SnCl4) B->C + D Silyl Enol Ether E Transition State C->E Proton Transfer D->E F Chiral Ketone Product E->F

Caption: Proposed mechanism for asymmetric protonation.

This guide provides a concise comparison of this compound with other established chiral phenols, offering a starting point for researchers in the field of asymmetric catalysis. The provided data and protocols serve as a valuable resource for the rational design and execution of enantioselective transformations.

Navigating the Analysis of 2,3,4-Tris(1-phenylethyl)phenol: A Comparative Guide to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

Method Comparison: HPLC-UV vs. GC-FID

The choice between HPLC-UV and GC-FID for the analysis of 2,3,4-Tris(1-phenylethyl)phenol depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

ParameterHPLC-UVGC-FID
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance.Separation of volatile compounds in a gaseous mobile phase. Detection by ionization in a hydrogen-air flame.
Suitability for Analyte Well-suited for non-volatile and thermally labile compounds. The high molecular weight and polarity of the phenol group make it amenable to reversed-phase HPLC.May require derivatization to increase volatility and prevent peak tailing, a common issue with underivatized phenols.[1]
Typical Stationary Phase C18 or C8 reversed-phase silica columns are commonly used for phenolic compounds.[2][3]Non-polar or mid-polarity capillary columns (e.g., DB-5, DB-1701) are often employed.[1]
**Illustrative Linearity (R²) **≥ 0.999≥ 0.995
Illustrative Accuracy (%) 95 - 10590 - 110
Illustrative Precision (%RSD) < 2.0< 5.0
Illustrative Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL
Illustrative Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL

Note: The quantitative data presented in this table is illustrative and based on typical performance characteristics observed for the analysis of other substituted phenolic compounds.[3][4][5][6][7][8][9][10][11][12][13] Actual performance for this compound must be determined experimentally.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible analytical results. Below are proposed starting points for method development and validation for the analysis of this compound.

Proposed HPLC-UV Method

This method is based on reversed-phase chromatography, which is a standard technique for the analysis of phenolic compounds.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the phenolic chromophore)

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase (Acetonitrile:Water, 85:15) to a final concentration within the expected calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Proposed GC-FID Method

For GC analysis, derivatization is often recommended for phenolic compounds to improve their volatility and chromatographic behavior.[1] The following protocol includes an optional derivatization step.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Nitrogen (carrier gas, high purity)

  • Hydrogen (for FID, high purity)

  • Air (for FID, high purity)

  • This compound reference standard

  • (Optional) Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Chromatographic Conditions:

  • Inlet Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • Carrier Gas: Nitrogen at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (splitless injection)

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in dichloromethane to a suitable concentration.

  • Optional Derivatization:

    • To 100 µL of the sample solution, add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Filter the final solution through a 0.45 µm syringe filter if necessary.

Visualizing the Workflow

To aid in understanding the analytical processes, the following diagrams illustrate the experimental workflows for both the proposed HPLC-UV and GC-FID methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Proposed workflow for the HPLC-UV analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve derivatize Optional: Derivatize with BSTFA dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on DB-5 Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Proposed workflow for the GC-FID analysis of this compound.

Signaling Pathway for Method Selection

The decision to use HPLC-UV or GC-FID can be guided by a logical consideration of the sample and analytical requirements.

Method_Selection start Start: Analyze this compound thermal_stability Is the sample thermally stable? start->thermal_stability volatility Is the analyte sufficiently volatile? thermal_stability->volatility Yes hplc Use HPLC-UV thermal_stability->hplc No derivatization Is derivatization feasible/desirable? volatility->derivatization No gc Use GC-FID volatility->gc Yes derivatization->hplc No derivatization->gc Yes

Caption: Decision pathway for selecting an appropriate analytical method.

References

A Comparative Analysis of Tris(1-phenylethyl)phenol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the synthesis, characterization, and performance of Tris(1-phenylethyl)phenol isomers, offering a comparative analysis of their properties as potent antioxidants and thermal stabilizers.

Tris(1-phenylethyl)phenol (TSP) and its isomers are sterically hindered phenolic compounds that have garnered significant interest in various industrial applications, particularly as antioxidants and stabilizers for polymers.[1][2] Their efficacy is intrinsically linked to the substitution pattern of the bulky 1-phenylethyl groups on the phenol ring, which influences their chemical reactivity and physical properties. This guide provides a comparative study of Tris(1-phenylethyl)phenol isomers, presenting key experimental data, detailed methodologies, and visualizations to aid researchers, scientists, and drug development professionals in their work.

Isomer Distribution in Synthesis

The synthesis of Tris(1-phenylethyl)phenol is typically achieved through the Friedel-Crafts alkylation of phenol with styrene in the presence of an acid catalyst.[2] The reaction yields a mixture of mono-, di-, and tri-substituted phenols, with the distribution of isomers being highly dependent on the reaction conditions and the catalyst employed.

A study published in the Bulletin of the Korean Chemical Society investigated the influence of various catalyst systems on the isomer distribution of styrenated phenols.[3] The results demonstrate that the choice of single or dual catalysts can significantly alter the yield of Tris(1-phenylethyl)phenol (TSP) and other styrenated phenols.

Catalyst ACatalyst BMole Ratio (Phenol:Styrene:Cat A:Cat B)Temperature (°C)Yield (%)MSP (%)o,o-DSP (%)o,p-DSP (%)TSP (%)
AuCl₃-1:2:0.1:0120979371143
FeCl₃-1:2:0.1:01209810361242
InCl₃-1:2:0.1:01209611351341
H₂SO₄-1:2:0.1:01209515301540
MSA-1:2:0.1:01209416291639
p-TSA-1:2:0.1:01209317281738
AuCl₃FeCl₃1:2:0.05:0.05120988391043
AuCl₃InCl₃1:2:0.05:0.05120979381142
FeCl₃InCl₃1:2:0.05:0.05120989381142
FeCl₃H₂SO₄1:2:0.05:0.051209712341440
FeCl₃MSA1:2:0.05:0.0512099745840

MSP: Mono-styrenated phenol, DSP: Di-styrenated phenol, TSP: Tri-styrenated phenol. Data sourced from the Bulletin of the Korean Chemical Society.[2][3]

Comparative Performance of Isomers

While the synthesis often results in a mixture, the performance of the individual Tris(1-phenylethyl)phenol isomers can vary significantly. The substitution pattern, particularly at the ortho positions to the hydroxyl group, plays a crucial role in their antioxidant activity and thermal stability.

Antioxidant Activity

The primary mechanism of action for phenolic antioxidants is their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals, thereby terminating oxidative chain reactions.[1][4] The bulky 1-phenylethyl groups at the ortho positions in 2,4,6-Tris(1-phenylethyl)phenol provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and prevents it from initiating new oxidation chains.[2][3]

IsomerKey Structural FeatureExpected Relative Antioxidant Activity
2,4,6-Tris(1-phenylethyl)phenolTwo ortho- and one para-substituentHigh
2,3,4-Tris(1-phenylethyl)phenolOne ortho-, one meta-, and one para-substituentModerate
Other isomersVarying substitution patternsVariable

This expected trend is based on the principle that ortho-substitution enhances the stability of the phenoxy radical formed after hydrogen donation.[3]

Thermal Stability

Tris(1-phenylethyl)phenol isomers are also utilized as thermal stabilizers in polymers.[1] Their high molecular weight and phenolic structure contribute to their ability to withstand high temperatures. The thermal stability of these compounds can be assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]

While specific comparative TGA/DSC data for the different isomers is limited, it is anticipated that the substitution pattern would influence their thermal decomposition profiles. Generally, a higher degree of substitution and a more compact structure can lead to enhanced thermal stability.

Experimental Protocols

Synthesis of Tris(1-phenylethyl)phenol Isomers

Objective: To synthesize a mixture of Tris(1-phenylethyl)phenol isomers via Friedel-Crafts alkylation.

Materials:

  • Phenol

  • Styrene

  • Catalyst (e.g., FeCl₃, AuCl₃, or a dual catalyst system)

  • Solvent (optional, the reaction can be run neat)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Set up a reaction flask equipped with a condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen).

  • Charge the flask with phenol and the chosen catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 120 °C) with stirring.[3]

  • Slowly add styrene to the reaction mixture over a period of time.

  • Allow the reaction to proceed for a specified duration (e.g., 6 hours).[3]

  • After completion, cool the reaction mixture to room temperature.

  • The resulting product mixture can be analyzed by Gas Chromatography (GC) to determine the isomer distribution.[3]

  • Purification of individual isomers can be achieved through techniques such as column chromatography.[2]

SynthesisWorkflow start Reaction Setup (Phenol, Catalyst) heating Heating to 120°C start->heating styrene Styrene Addition heating->styrene reaction Reaction (6 hours) styrene->reaction cooling Cooling reaction->cooling analysis GC Analysis cooling->analysis purification Column Chromatography analysis->purification product Isolated Isomers purification->product DPPH_Assay cluster_prep Sample Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Isomer_Sol Isomer Solutions (various concentrations) Mixing Mix Isomer & DPPH solutions Isomer_Sol->Mixing DPPH_Sol DPPH Solution (in Methanol) DPPH_Sol->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Absorbance Measure Absorbance (517 nm) Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50 TGA_Workflow start Sample Preparation (5-10 mg) tga_load Load into TGA start->tga_load purge Purge with Nitrogen tga_load->purge heating Heat at 10°C/min purge->heating data Record Mass vs. Temp heating->data analysis Analyze TGA Curve data->analysis result Decomposition Profile analysis->result Antioxidant_Mechanism cluster_propagation Oxidative Chain Propagation cluster_termination Chain Termination by Antioxidant ROO Peroxyl Radical (ROO•) ArOH Tris(1-phenylethyl)phenol (ArOH) ROO->ArOH attacks ROOH Hydroperoxide (ROOH) ArOH->ROOH ArO Phenoxyl Radical (ArO•) ArOH->ArO H• donation Stable Stable Products ArO->Stable Resonance Stabilization

References

Performance of 2,3,4-Tris(1-phenylethyl)phenol in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the performance of sterically hindered chiral phenols in asymmetric catalysis. Initial research into the catalytic activity of 2,3,4-Tris(1-phenylethyl)phenol reveals a significant gap in the scientific literature regarding its application in asymmetric synthesis. The primary documented use of this and structurally similar compounds, such as 2,4,6-Tris(1-phenylethyl)phenol, is as an antioxidant or stabilizer in polymer chemistry.

In the absence of direct data for this compound, this guide presents a comprehensive comparison with established, sterically demanding chiral phenol-based catalysts that are pivotal in modern asymmetric catalysis. We will focus on well-documented alternatives, including vaulted biaryl ligands like VANOL and VAPOL, and derivatives of 1,1'-bi-2-naphthol (BINOL), particularly chiral phosphoric acids (CPAs). These catalysts have demonstrated exceptional performance in a wide array of enantioselective transformations, providing a benchmark for the potential evaluation of new sterically hindered phenol catalysts.

Introduction to Sterically Hindered Chiral Phenols in Asymmetric Catalysis

The architecture of a catalyst is paramount in achieving high enantioselectivity. Sterically hindered chiral phenols are a class of ligands and organocatalysts where bulky substituents are strategically placed to create a well-defined chiral pocket around the active site. This steric hindrance plays a crucial role in differentiating between the enantiotopic faces of a prochiral substrate, thereby directing the stereochemical outcome of the reaction. While this compound possesses significant steric bulk, its efficacy as a chiral catalyst in asymmetric reactions remains unexplored in published literature. This guide, therefore, turns its focus to proven alternatives to provide a useful comparative framework.

Comparative Analysis of Leading Sterically Hindered Chiral Phenol Catalysts

For the purpose of this guide, we will compare the performance of two major classes of sterically hindered chiral phenol-based catalysts: Vaulted Biaryl Ligands (VANOL and VAPOL) and BINOL-derived Chiral Phosphoric Acids (CPAs).

Vaulted Biaryl Ligands: VANOL and VAPOL

VANOL and VAPOL are "vaulted" biaryl ligands, designed to have a deeper and more encompassing chiral pocket compared to the more traditional BINOL scaffold.[1] This structural feature is anticipated to enhance enantioselectivity by providing more intimate chiral recognition.

BINOL-Derived Chiral Phosphoric Acids (CPAs)

Chiral phosphoric acids derived from BINOL are a cornerstone of modern organocatalysis. The acidity of the phosphate proton and the steric bulk of the substituents at the 3 and 3' positions of the BINOL backbone are tunable, allowing for the optimization of the catalyst for a specific transformation. These catalysts act as bifunctional reagents, activating electrophiles through hydrogen bonding.[2][3]

Performance Data in Key Asymmetric Reactions

The following tables summarize the performance of VANOL, VAPOL, and various BINOL-derived CPAs in several important asymmetric reactions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral Lewis acids derived from VANOL and VAPOL have been shown to be effective catalysts for this transformation.[4][5]

Catalyst/LigandDienophileDieneYield (%)Enantiomeric Excess (ee, %)Reference
(R)-VAPOL-AlEt2ClMethacroleinCyclopentadiene8598[5]
(R)-VANOL-AlEt2ClMethacroleinCyclopentadiene7592[4]
(S)-CPA-1AcrylateCyclopentadiene9095[2]
Asymmetric Aziridination

The synthesis of chiral aziridines is of great interest due to their utility as synthetic intermediates. Catalysts derived from VANOL and VAPOL have shown excellent performance in the aziridination of imines.[6]

Catalyst/LigandImine SubstrateDiazo ReagentYield (%)Enantiomeric Excess (ee, %)Reference
(R)-VAPOL-BorateN-benzhydryl imineEthyl diazoacetate9599[6]
(R)-VANOL-BorateN-benzhydryl imineEthyl diazoacetate9298[6]
Asymmetric Mannich Reaction

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction. BINOL-derived CPAs are highly effective catalysts for the enantioselective Mannich reaction.[2]

CatalystImine SubstrateNucleophileYield (%)Enantiomeric Excess (ee, %)Reference
(R)-CPA-2N-Boc-imineSilyl ketene acetal9698[2]
(R)-CPA-3N-PMP-imineAcetylacetone8894[7]

Experimental Protocols

General Procedure for Asymmetric Diels-Alder Reaction Catalyzed by VAPOL-Aluminum Complex[5]

To a solution of (R)-VAPOL (0.1 mmol) in CH2Cl2 (5 mL) at -78 °C is added a solution of Et2AlCl (0.1 mmol) in hexanes. The mixture is stirred for 30 minutes. Cyclopentadiene (5.0 mmol) is then added, followed by the slow addition of methacrolein (1.0 mmol). The reaction is stirred at -78 °C for 16-24 hours. The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by silica gel chromatography to afford the product. Enantiomeric excess is determined by chiral HPLC analysis.

G cluster_workflow Asymmetric Diels-Alder Workflow start Start catalyst_prep Catalyst Preparation ((R)-VAPOL + Et2AlCl) reaction_setup Reaction Setup (Addition of Diene and Dienophile) reaction Reaction (-78 °C, 16-24h) workup Aqueous Workup and Extraction purification Purification (Silica Gel Chromatography) analysis Analysis (Chiral HPLC) end End

General Procedure for Asymmetric Mannich Reaction Catalyzed by a Chiral Phosphoric Acid[2]

To a solution of the N-Boc-imine (0.2 mmol) and the chiral phosphoric acid catalyst (R)-CPA-2 (0.01 mmol, 5 mol%) in toluene (1.0 mL) at -20 °C is added the silyl ketene acetal (0.3 mmol). The reaction mixture is stirred at this temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired Mannich product. The enantiomeric excess is determined by chiral HPLC analysis.

Logical Framework for Catalyst Selection

The choice of a sterically hindered chiral phenol catalyst depends on the specific reaction and substrates. The following diagram illustrates a logical approach to catalyst selection and optimization.

G cluster_logic Catalyst Selection Logic start Define Target Asymmetric Transformation catalyst_class Select Catalyst Class (e.g., Lewis Acid vs. Brønsted Acid) initial_screen Initial Catalyst Screen (e.g., VANOL, VAPOL, CPAs) optimization Optimize Reaction Conditions (Solvent, Temperature, Concentration) ligand_tuning Fine-Tune Catalyst Structure (e.g., 3,3'-Substituents on CPA) final_protocol Final Optimized Protocol

Conclusion and Future Outlook

While this compound is not a recognized catalyst in asymmetric synthesis, the principles of steric hindrance that it embodies are central to the design of highly effective chiral catalysts. The demonstrated success of VANOL, VAPOL, and chiral phosphoric acids underscores the potential of bulky phenol derivatives in creating tailored chiral environments.

Future research could involve the synthesis of chiral derivatives of this compound and their evaluation in benchmark asymmetric reactions. Such studies would clarify whether its specific steric profile can offer advantages over existing systems. For researchers in drug development and fine chemical synthesis, the continued exploration and optimization of sterically demanding chiral catalysts will undoubtedly lead to more efficient and selective synthetic routes to valuable chiral molecules.

References

A Comparative Guide to Confirming the Absolute Configuration of 2,3,4-Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive assignment of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, as enantiomers can exhibit significantly different biological activities. This guide provides a comparative overview of robust experimental methodologies for confirming the absolute configuration of 2,3,4-Tris(1-phenylethyl)phenol, a molecule with three chiral centers. Due to the absence of published experimental data on the stereochemical assignment of this specific compound, this document outlines a proposed workflow, comparing the leading analytical techniques applicable to this challenge.

The chirality of this compound arises from the three stereogenic centers on the 1-phenylethyl substituents. The initial and most critical step in determining the absolute configuration of the final product is to control the stereochemistry of the starting materials used in its synthesis.

Proposed Synthetic Approach: Stereocontrolled Synthesis

A logical approach to obtaining this compound with a known configuration is to employ a stereoselective synthesis, starting with an enantiomerically pure precursor. The Friedel-Crafts alkylation of a suitable phenol with enantiopure 1-phenylethanol would theoretically yield a product with a defined stereochemistry at the newly introduced chiral centers.

Starting Material: Enantiomerically pure (R)- or (S)-1-phenylethanol can be obtained through various methods, including the enzymatic kinetic resolution of a racemic mixture or asymmetric hydrogenation of acetophenone.[1][2][3]

G cluster_synthesis Stereoselective Synthesis cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation start Racemic 1-phenylethanol resolution Enzymatic Kinetic Resolution start->resolution enantio_pure Enantiopure (R)- or (S)-1-phenylethanol resolution->enantio_pure alkylation Friedel-Crafts Alkylation of Phenol enantio_pure->alkylation target Presumed (R,R,R)- or (S,S,S)-2,3,4-Tris(1-phenylethyl)phenol alkylation->target hplc Chiral HPLC target->hplc nmr NMR with Chiral Derivatizing Agent target->nmr vcd Vibrational Circular Dichroism target->vcd xray X-ray Crystallography (if crystalline) target->xray confirmation Confirmation of Absolute Configuration hplc->confirmation nmr->confirmation vcd->confirmation xray->confirmation

Comparative Analysis of Analytical Techniques

Once the target molecule is synthesized, several analytical techniques can be employed to confirm its absolute configuration. The following table provides a comparison of the most suitable methods.

Technique Principle Sample Requirements Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4][5]Soluble in a suitable mobile phase.High sensitivity, applicable for purity determination, well-established method.Requires a suitable chiral column, method development can be time-consuming.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) Covalent reaction of the analyte with a CDA to form diastereomers, which exhibit distinct NMR spectra.[6][7]Sample must have a reactive group (e.g., -OH), soluble in deuterated solvent.Provides unambiguous assignment of absolute configuration through analysis of chemical shift differences (e.g., Mosher's method).Requires chemical modification, CDA must be enantiomerically pure, potential for kinetic resolution.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9]Soluble in an IR-transparent solvent, relatively high concentration needed.Non-destructive, provides absolute configuration by comparing experimental spectra with quantum chemical calculations, no derivatization needed.[10]Requires specialized instrumentation, computationally intensive.
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms in the molecule.A high-quality single crystal of the compound.Provides the unambiguous, definitive absolute configuration.Growing suitable crystals can be very challenging, especially for sterically hindered molecules.[11]

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method aims to separate the enantiomers of the synthesized this compound, or to confirm the enantiomeric purity if a stereoselective synthesis was performed.

Protocol:

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of phenolic compounds. Polysaccharide-based CSPs (e.g., ChiraDex®, based on cyclodextrin) are often effective for this class of compounds.[12]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The optimal ratio must be determined experimentally.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C (isothermal)

    • Injection Volume: 5 - 20 µL

    • Detection: UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

  • Data Analysis: Analyze the resulting chromatogram. If starting from a racemic mixture, the appearance of two well-resolved peaks indicates successful separation. The ratio of the peak areas corresponds to the enantiomeric excess. If starting from an enantiomerically enriched sample, a single major peak should be observed.

NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This protocol describes the use of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) as a CDA to form diastereomeric esters with the phenolic hydroxyl group of the analyte. The ¹H or ¹⁹F NMR spectra of these diastereomers will show different chemical shifts, allowing for the determination of the absolute configuration.

G cluster_preparation Diastereomer Formation cluster_analysis NMR Analysis cluster_result Result analyte (R,R,R)-Phenol + (S,S,S)-Phenol (Racemic Mixture) reaction Esterification Reaction analyte->reaction cda Enantiopure CDA (e.g., (R)-Mosher's Acid) cda->reaction diastereomers Mixture of Diastereomers ((R,R,R)-Phenol-(R)-CDA) ((S,S,S)-Phenol-(R)-CDA) reaction->diastereomers nmr ¹H or ¹⁹F NMR Spectroscopy diastereomers->nmr spectra Distinct NMR Signals for Each Diastereomer nmr->spectra result Determination of Enantiomeric Ratio and Absolute Configuration spectra->result

Protocol:

  • Reaction Setup: In two separate NMR tubes, dissolve a small amount (1-5 mg) of the enantiomerically enriched this compound. To one tube, add a slight molar excess of (R)-Mosher's acid chloride, and to the other, add (S)-Mosher's acid chloride. Add a deuterated solvent (e.g., CDCl₃) and a small amount of a catalyst such as 4-(Dimethylamino)pyridine (DMAP).

  • Reaction: Allow the esterification reaction to proceed to completion at room temperature. Monitor the reaction by TLC or ¹H NMR.

  • NMR Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric products.

  • Spectral Analysis (Mosher's Method):

    • Identify the signals corresponding to the protons on the phenylethyl substituents in the ¹H NMR spectrum.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each corresponding proton in the two diastereomeric esters.

    • Assign the protons with positive Δδ values to one side of the Mosher's ester plane and those with negative Δδ values to the other.

    • This spatial arrangement, based on the known absolute configuration of the Mosher's acid, allows for the determination of the absolute configuration of the chiral centers in the phenol.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful, non-destructive technique that provides a "fingerprint" of a molecule's chirality.

Protocol:

  • Sample Preparation: Dissolve the synthesized this compound in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃) to a concentration of approximately 0.1 M. The solution must be free of particulate matter.

  • VCD Spectrum Acquisition:

    • Record the VCD and IR spectra of the sample in the mid-IR region (approx. 2000-800 cm⁻¹) using a VCD spectrometer.

    • The acquisition time is typically several hours to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorption signals.[9]

  • Computational Modeling:

    • Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for one enantiomer (e.g., the R,R,R-isomer). This involves conformational searches and geometry optimizations, followed by frequency and rotational strength calculations.

  • Spectral Comparison:

    • Compare the experimentally measured VCD spectrum with the computationally predicted spectrum.

    • A good match between the experimental spectrum and the calculated spectrum for the R,R,R-isomer confirms that the sample has the (R,R,R)-configuration. If the experimental spectrum is the mirror image of the calculated one, the sample has the (S,S,S)-configuration.[10]

Conclusion

Confirming the absolute configuration of a complex molecule like this compound requires a multi-faceted analytical approach. While stereoselective synthesis provides a strong basis for assigning the configuration, rigorous confirmation is essential. Chiral HPLC is invaluable for assessing enantiomeric purity, while NMR with chiral derivatizing agents offers a direct method for assigning the configuration of each stereocenter. VCD spectroscopy provides a powerful, non-destructive alternative that, when paired with computational chemistry, can yield an unambiguous assignment. For ultimate confirmation, single-crystal X-ray crystallography remains the gold standard, although its application is contingent on the ability to grow high-quality crystals. The choice of method will depend on the available instrumentation, sample characteristics, and the required level of certainty. For a comprehensive and irrefutable assignment, employing at least two of these orthogonal techniques is highly recommended.

References

Cross-Reactivity Profile of 2,3,4-Tris(1-phenylethyl)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Tris(1-phenylethyl)phenol is a sterically hindered phenolic compound. Due to the presence of bulky phenylethyl groups surrounding the hydroxyl moiety, these molecules are often investigated for their antioxidant properties and potential applications in various industrial and biomedical fields. Understanding the cross-reactivity of such compounds is crucial in drug development and toxicological studies to assess their selectivity and potential off-target effects.

This guide provides a comparative framework for evaluating the cross-reactivity of this compound. However, a comprehensive search of publicly available scientific literature and bioassay databases reveals a significant lack of specific experimental data on the cross-reactivity of this particular compound. The information presented herein is based on the general principles of cross-reactivity observed for phenolic compounds and provides a template for how such a guide would be structured if the relevant data were available.

Data Presentation: A Template for Cross-Reactivity Analysis

In the absence of specific experimental results for this compound, the following tables are presented as a template. Researchers who generate proprietary data on this compound can use this structure to organize and present their findings for comparative analysis.

Table 1: Comparative Receptor Binding Affinity

This table would ideally compare the binding affinity (e.g., Ki or IC50 values) of this compound and other relevant phenolic compounds across a panel of receptors.

CompoundTarget Receptor 1 (e.g., Estrogen Receptor α)Target Receptor 2 (e.g., Androgen Receptor)Off-Target Receptor 1 (e.g., GPCR X)Off-Target Receptor 2 (e.g., Kinase Y)
This compound No Data AvailableNo Data AvailableNo Data AvailableNo Data Available
Alternative Phenolic Compound 1Insert Data (nM)Insert Data (nM)Insert Data (nM)Insert Data (nM)
Alternative Phenolic Compound 2Insert Data (nM)Insert Data (nM)Insert Data (nM)Insert Data (nM)

Table 2: Comparative Enzyme Inhibition Profile

This table would showcase the inhibitory activity of the compounds against a selection of enzymes to assess their specificity.

CompoundTarget Enzyme 1 (e.g., COX-2)Target Enzyme 2 (e.g., 5-LOX)Off-Target Enzyme 1 (e.g., Cytochrome P450 3A4)Off-Target Enzyme 2 (e.g., hERG)
This compound No Data AvailableNo Data AvailableNo Data AvailableNo Data Available
Alternative Phenolic Compound 1Insert IC50 (µM)Insert IC50 (µM)Insert IC50 (µM)Insert IC50 (µM)
Alternative Phenolic Compound 2Insert IC50 (µM)Insert IC50 (µM)Insert IC50 (µM)Insert IC50 (µM)

Experimental Protocols: Methodologies for Assessing Cross-Reactivity

Detailed experimental protocols are fundamental for the reproducibility and validation of cross-reactivity studies. The following outlines a general workflow for such an investigation.

General Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound like this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In-depth Analysis Compound Acquisition Compound Acquisition High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Acquisition->High-Throughput Screening (HTS) Test Compound HTS HTS Hit Identification Hit Identification HTS->Hit Identification Activity Data Panel Screening Panel Screening Hit Identification->Panel Screening Primary Hits Dose-Response Analysis Dose-Response Analysis Panel Screening->Dose-Response Analysis Selectivity Data Mechanism of Action Studies Mechanism of Action Studies Dose-Response Analysis->Mechanism of Action Studies Confirmed Hits Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Structure-Activity Relationship G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Phenolic Compound Phenolic Compound Receptor A Receptor A Phenolic Compound->Receptor A Binds Receptor B Receptor B Phenolic Compound->Receptor B Binds (Cross-reactivity) Pathway X Pathway X Receptor A->Pathway X Activates Pathway Y Pathway Y Receptor B->Pathway Y Activates Response 1 Response 1 Pathway X->Response 1 Leads to Response 2 Response 2 Pathway Y->Response 2 Leads to (Off-target effect)

Spectroscopic Comparison of Phenol and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic properties of phenol and its cresol, nitrophenol, and chlorophenol derivatives, providing researchers with essential data for identification, characterization, and quality control.

This guide offers a detailed comparison of the spectroscopic signatures of phenol and its ortho-, meta-, and para-substituted cresol, nitrophenol, and chlorophenol derivatives. The information presented is intended to aid researchers, scientists, and drug development professionals in the unambiguous identification and differentiation of these closely related aromatic compounds. All data is compiled from the Spectral Database for Organic Compounds (SDBS), ensuring consistency and reliability.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for phenol and its derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies of the hydroxyl (O-H) and carbon-oxygen (C-O) bonds, as well as the aromatic ring vibrations, are particularly useful for identifying and distinguishing between phenol derivatives.

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
Phenol3358 (broad)12231595, 1498752, 689
o-Cresol3350 (broad)12251589, 1495748
m-Cresol3350 (broad)12201591, 1492775, 689
p-Cresol3350 (broad)12201595, 1516816
o-Nitrophenol3228 (sharp, intramolecular H-bond)12791616, 1589, 1481783, 742
m-Nitrophenol3350 (broad)12881618, 1585, 1479812, 735, 673
p-Nitrophenol3325 (broad)13001593, 1493852, 752, 687
o-Chlorophenol3550 (free), 3450 (intramolecular H-bond)12251589, 1485748
m-Chlorophenol3550 (free)12201585, 1475770, 680
p-Chlorophenol3550 (free)12251590, 1490825
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) of the hydroxyl and aromatic protons are highly sensitive to the nature and position of the substituent on the phenol ring. All data presented below was acquired in deuterated chloroform (CDCl₃) unless otherwise specified.

Compound-OH Shift (δ, ppm)Aromatic Proton Shifts (δ, ppm)
Phenol5.17.27 (t), 6.95 (t), 6.87 (d)
o-Cresol4.87.12 (d), 7.08 (t), 6.83 (t), 6.75 (d)
m-Cresol5.07.15 (t), 6.75-6.65 (m)
p-Cresol4.97.03 (d), 6.75 (d)
o-Nitrophenol10.58.15 (dd), 7.60 (dt), 7.18 (dd), 7.00 (dt)
m-Nitrophenol6.57.85 (t), 7.70 (ddd), 7.35 (t), 7.10 (ddd)
p-Nitrophenol8.0 (in DMSO-d₆)8.12 (d), 6.95 (d)
o-Chlorophenol5.57.25 (dd), 7.15 (dt), 6.95 (dt), 6.85 (dd)
m-Chlorophenol5.47.15 (t), 7.05 (ddd), 6.90 (t), 6.75 (ddd)
p-Chlorophenol5.27.20 (d), 6.78 (d)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronic effects of the substituent group. All data presented below was acquired in deuterated chloroform (CDCl₃).

CompoundC-OH (δ, ppm)Aromatic Carbon Shifts (δ, ppm)
Phenol155.0129.8, 121.0, 115.5
o-Cresol153.8131.0, 127.2, 120.8, 114.9, 15.7 (CH₃)
m-Cresol155.1140.0, 129.5, 121.7, 116.2, 112.5, 21.4 (CH₃)
p-Cresol152.9130.4, 130.1, 115.2, 20.5 (CH₃)
o-Nitrophenol155.1140.4, 137.0, 125.1, 120.0, 115.9
m-Nitrophenol156.0149.0, 130.2, 121.5, 115.0, 109.8
p-Nitrophenol161.5141.5, 126.2, 115.9
o-Chlorophenol151.7130.9, 128.0, 121.8, 120.9, 116.5
m-Chlorophenol155.8135.0, 130.5, 121.3, 115.9, 113.8
p-Chlorophenol153.9129.6, 125.9, 116.8
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the presence of substituents on the aromatic ring, which can alter the energy of the π-electron system. The data below was collected in ethanol.

Compoundλmax 1 (nm)λmax 2 (nm)
Phenol210270
o-Cresol212272
m-Cresol213273
p-Cresol216275
o-Nitrophenol274348
m-Nitrophenol273333
p-Nitrophenol318-
o-Chlorophenol212274
m-Chlorophenol213274
p-Chlorophenol224280

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented in this guide. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquids (e.g., Phenol, Cresols): A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solids (e.g., Nitrophenols, Chlorophenols): A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the paste between salt plates.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the phenol derivative is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition for ¹H NMR: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

  • Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the phenol derivative is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The stock solution is then diluted to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Data Acquisition: A quartz cuvette is filled with the solvent to record a baseline spectrum. The cuvette is then rinsed and filled with the sample solution. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength(s) of maximum absorbance (λmax) are then determined from the spectrum.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of phenol derivatives.

Spectroscopic_Workflow cluster_Preparation Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Processing & Comparison Sample Phenol Derivative Sample Prep_IR Prepare IR Sample (Liquid Film / KBr Pellet) Sample->Prep_IR Prep_NMR Prepare NMR Sample (Dissolve in Deuterated Solvent) Sample->Prep_NMR Prep_UV Prepare UV-Vis Sample (Dilute in UV-Transparent Solvent) Sample->Prep_UV IR FT-IR Spectroscopy Prep_IR->IR NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR UV UV-Vis Spectroscopy Prep_UV->UV Process_IR Obtain IR Spectrum (Vibrational Frequencies) IR->Process_IR Process_NMR Obtain NMR Spectra (Chemical Shifts) NMR->Process_NMR Process_UV Obtain UV-Vis Spectrum (λmax) UV->Process_UV Comparison Comparative Analysis of Spectroscopic Data Process_IR->Comparison Process_NMR->Comparison Process_UV->Comparison

Caption: General workflow for the spectroscopic comparison of phenol derivatives.

Peer-Reviewed Comparative Analysis of 2,3,4-Tris(1-phenylethyl)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of peer-reviewed literature reveals a notable scarcity of specific research and application data for 2,3,4-Tris(1-phenylethyl)phenol. The vast majority of scientific studies on tris(1-phenylethyl)phenol focus on its isomer, 2,4,6-Tris(1-phenylethyl)phenol, or the broader class of styrenated phenols. These compounds are primarily recognized for their utility as antioxidants and stabilizers in the polymer industry.

Due to the limited availability of specific experimental data for this compound, a direct comparative guide on its applications cannot be constructed from the existing body of peer-reviewed work. This document will, therefore, provide a comparative overview based on the available data for the closely related and extensively studied 2,4,6-Tris(1-phenylethyl)phenol and the general class of styrenated phenols, which are often used in industrial formulations.

Primary Application: Antioxidant in Polymers

Styrenated phenols, including the tris(1-phenylethyl)phenol isomers, function as highly effective antioxidants, particularly in plastics and rubber.[1][2][3] Their primary role is to mitigate the degradation of polymers caused by oxidative processes, thereby extending the material's lifespan and maintaining its physical properties.[1][3]

The antioxidant mechanism of these sterically hindered phenols involves the scavenging of free radicals. The bulky 1-phenylethyl groups surrounding the phenolic hydroxyl group enhance the stability of the resulting phenoxy radical, which in turn inhibits the propagation of oxidative chain reactions.[1]

Comparative Performance Data

While direct comparative studies for this compound are unavailable, research on the synthesis of styrenated phenols provides insights into the production of various isomers. The distribution of mono-, di-, and tri-styrenated phenols is influenced by the reaction conditions. For instance, the use of dual catalysts can control the selectivity towards different isomers.[4]

The following table summarizes the product distribution from the hydroarylation of phenol with styrene using different catalyst systems, as described in a study by Kho et al. This data pertains to the synthesis process and not a direct performance comparison of the isomers in an application.

Catalyst SystemPhenol:Styrene RatioTemperature (°C)Mono-styrenated Phenol (%)Di-styrenated Phenol (%)Tri-styrenated Phenol (%)
FeCl₃ / MSA 1:312094843
AuCl₃ / InCl₃ 1:312027023

Data adapted from a study on the synthesis of styrenated phenols.[4] This table illustrates the variability in isomer production based on the catalysts used.

Experimental Protocols

To evaluate the efficacy of antioxidants in polymers, standardized testing protocols are employed. A common method involves measuring the Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC). A higher OIT value indicates a more effective antioxidant performance.[5] Another method involves Fourier-transform infrared spectroscopy (FTIR) to monitor the formation of carbonyl groups, which are indicative of polymer degradation.[6]

General Experimental Workflow for Antioxidant Efficacy Testing:

G cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Performance Analysis A Polymer Resin C Melt Blending A->C B Antioxidant B->C D Specimen Preparation (e.g., molding, film pressing) C->D E Exposure to Heat, UV, etc. D->E F Oxidation Induction Time (OIT) via DSC E->F G Carbonyl Index via FTIR E->G H Mechanical Property Testing (e.g., tensile strength) E->H

Caption: A generalized workflow for evaluating the performance of antioxidants in a polymer matrix.

Potential Alternative Applications

Some literature suggests potential, though largely unexplored, applications of 2,4,6-Tris(1-phenylethyl)phenol in pharmaceutical development, citing possible anti-inflammatory and anti-cancer properties.[2] However, these claims require substantial further research for validation. Toxicological data for 2,4,6-Tris(1-phenylethyl)phenol is limited, though it is generally considered moderately hazardous with prolonged exposure.[1]

Signaling Pathways and Logical Relationships

The primary mechanism of action for phenolic antioxidants is the interruption of the free-radical chain reaction inherent in polymer oxidation.

Antioxidant Mechanism of Action:

G cluster_intervention Antioxidant Intervention Polymer (RH) Polymer (RH) Alkyl Radical (R) Alkyl Radical (R) Polymer (RH)->Alkyl Radical (R) Initiation (Heat, UV) Peroxy Radical (ROO) Peroxy Radical (ROO) Alkyl Radical (R)->Peroxy Radical (ROO) + O₂ Peroxy Radical (ROO)->Alkyl Radical (R) Propagation Cycle Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO)->Hydroperoxide (ROOH) + RH Stable Phenoxy Radical (ArO) Stable Phenoxy Radical (ArO) Peroxy Radical (ROO)->Stable Phenoxy Radical (ArO) + ArOH - ROOH Alkoxy Radical (RO)\n+ Hydroxyl Radical (OH) Alkoxy Radical (RO) + Hydroxyl Radical (OH) Hydroperoxide (ROOH)->Alkoxy Radical (RO)\n+ Hydroxyl Radical (OH) Decomposition Phenolic Antioxidant (ArOH) Phenolic Antioxidant (ArOH) Stable Phenoxy Radical (ArO*) Stable Phenoxy Radical (ArO*) Non-radical Products Non-radical Products Stable Phenoxy Radical (ArO*)->Non-radical Products Termination

Caption: The role of phenolic antioxidants in terminating the radical-induced degradation cycle of polymers.

References

Safety Operating Guide

Navigating the Disposal of 2,3,4-Tris(1-phenylethyl)phenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 2,3,4-Tris(1-phenylethyl)phenol with appropriate personal protective equipment (PPE). While some sources indicate that this chemical does not meet GHS hazard criteria, it is prudent to exercise caution.[1][2]

Recommended Personal Protective Equipment:

  • Gloves: Wear impervious chemical-resistant gloves.[3]

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from potential skin contact.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[3][4]

Step-by-Step Disposal Protocol

Given the limited specific regulatory information for this compound, a conservative approach to disposal is recommended. This involves treating the substance as hazardous waste unless confirmed otherwise by local authorities.

  • Waste Identification and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Avoid mixing with other chemical waste streams to prevent unknown chemical reactions.

  • Consult Local Regulations:

    • Contact your institution's Environmental Health and Safety (EHS) department or the relevant local waste disposal authority.

    • Provide them with the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and CAS number (25640-71-5).

    • Inquire about specific disposal requirements for this chemical or chemicals of a similar class.

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection of the waste by a licensed hazardous waste disposal company.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[5]

Disposal Decision Workflow

The following diagram illustrates the logical steps for making informed decisions regarding the disposal of this compound.

start Start: Have this compound Waste assess_hazards Assess Hazards (Consult SDS & Institutional Guidelines) start->assess_hazards collect_waste Collect in a Labeled, Sealed Container assess_hazards->collect_waste is_hazardous Is it classified as hazardous waste by local regulations? follow_ehs Follow EHS/Local Authority Disposal Protocol is_hazardous->follow_ehs No dispose_hazardous Dispose as Hazardous Waste via Licensed Contractor is_hazardous->dispose_hazardous Yes contact_ehs Contact Environmental Health & Safety (EHS) or Local Waste Authority collect_waste->contact_ehs contact_ehs->is_hazardous end End: Waste Disposed follow_ehs->end dispose_hazardous->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need to comply with local, state, and federal regulations. Always consult with your institution's EHS department and local authorities for specific disposal requirements.

References

Essential Safety and Operational Guidance for 2,3,4-Tris(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 2,3,4-Tris(1-phenylethyl)phenol, this guide provides immediate, essential safety and logistical information. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.

PPE CategorySpecification
Eye Protection Safety glasses with side-shields conforming to EN166, or tightly fitting safety goggles.[1]
Hand Protection Chemical-resistant, impervious gloves that satisfy EU Directive 89/686/EEC and the standard EN 374. Inspect gloves prior to use.[1]
Body Protection Impervious clothing and a lab coat should be worn. The type of protective equipment must be selected based on the concentration and amount of the substance being used.[1]
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, provide appropriate exhaust ventilation.[1]

It is important to note that while some sources suggest that this compound may not meet GHS hazard criteria, it is prudent to handle it with caution due to the general toxicity profile of substituted phenols.[2][3]

Operational Plan

A systematic approach to handling this compound is crucial for safety and experimental success.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a chemical fume hood or other suitable local exhaust ventilation is operational.[1]

  • Assemble all necessary equipment and reagents.

  • Confirm that an emergency eyewash station and safety shower are readily accessible.

2. Handling:

  • Don the appropriate PPE as outlined in the table above.

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[1]

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a suitable, closed container labeled for chemical waste.

    • Soak up spills with an inert absorbent material and place in a designated hazardous waste container.

  • Disposal:

    • Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.[1]

    • Do not allow the product to enter drains.

    • Offer surplus and non-recyclable solutions to a licensed disposal company.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area check_vent Verify Ventilation prep_area->check_vent gather_materials Gather Materials check_vent->gather_materials check_safety Check Safety Equipment gather_materials->check_safety don_ppe Don PPE check_safety->don_ppe handle_chem Handle Chemical don_ppe->handle_chem collect_waste Collect Waste handle_chem->collect_waste dispose_waste Dispose of Waste collect_waste->dispose_waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.